2-Phenylazocane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-phenylazocane |
InChI |
InChI=1S/C13H19N/c1-2-7-11-14-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9,13-14H,1-2,6-7,10-11H2 |
InChI Key |
VUCTXSSFEDZXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
"CAS number and IUPAC name for 2-Phenylazocane"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenylazocane, including its chemical identity, available data, and relevant synthetic considerations. Due to the limited publicly available information on this specific compound, this guide also incorporates general methodologies applicable to the synthesis of related structures, offering a foundational resource for researchers.
Chemical Identification
CAS Number: 1379168-02-1[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
Detailed experimental data for this compound is scarce in the literature. However, some basic properties can be inferred from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 1379168-02-1 | Chiralen[1] |
| Molecular Formula | C13H19N | Chiralen[1] |
| Molecular Weight | 189.30 g/mol | Chiralen[1] |
Note: The lack of comprehensive, publicly available experimental data necessitates that any research on this compound should begin with rigorous analytical characterization.
Synthesis and Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the currently available literature. However, general synthetic strategies for 2-substituted azocanes can be adapted. A plausible approach involves the construction of the azocane ring followed by or concurrent with the introduction of the phenyl substituent.
One potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for the specific target molecule.
Caption: Generalized synthetic workflow for 2-substituted azocanes.
General Experimental Considerations for Azocane Synthesis
Researchers can draw upon established methods for the synthesis of substituted azocanes, such as those described in the literature. For instance, a rhodium-catalyzed cycloaddition-fragmentation strategy has been reported for modular access to substituted azocanes.[2] While this specific protocol was not applied to this compound, the principles could be adapted.
Illustrative, Non-Specific Protocol (based on general principles):
-
Precursor Synthesis: The synthesis would likely commence with a linear precursor containing a nitrogen atom and a suitable functional group for cyclization. This could be a long-chain amino alkene or an amino ketone. The phenyl group might be introduced at this stage or after the ring formation.
-
Cyclization: Ring closure to form the eight-membered azocane ring is a critical step. Techniques such as ring-closing metathesis (RCM) of a diene, or intramolecular reductive amination of an amino-aldehyde or amino-ketone are common strategies for forming large rings.
-
Purification: The crude product would require purification, typically by column chromatography on silica gel, to isolate the desired this compound.
-
Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Potential Signaling Pathways and Applications
The references associated with the CAS number for this compound suggest a potential application as a dopamine D3 antagonist.[1] Dopamine receptors are G-protein coupled receptors that play a crucial role in various neurological processes. Antagonists of the D3 receptor are of interest in the development of treatments for conditions such as schizophrenia and substance abuse.
The hypothetical signaling pathway involving a D3 receptor antagonist is depicted below.
Caption: Hypothesized signaling pathway of a Dopamine D3 receptor antagonist.
In this pathway, dopamine released from the presynaptic neuron would typically bind to and activate the D3 receptor on the postsynaptic neuron. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. A D3 antagonist like this compound would block dopamine from binding to the receptor, thereby preventing this signaling cascade.
Conclusion
This compound is a compound with potential applications in neuroscience research, particularly in the study of the dopamine system. While detailed experimental data and specific synthetic protocols are not widely published, this guide provides a starting point for researchers by identifying the compound, presenting the available data, and outlining logical synthetic strategies based on established chemical principles. Further research is necessary to fully characterize this molecule and explore its therapeutic potential.
References
"literature review of 2-Phenylazocane studies"
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylazocane has been identified as a potential dopamine D3 receptor antagonist, a class of compounds with significant therapeutic promise for various neurological and psychiatric disorders. This technical guide provides a comprehensive review of the available scientific and patent literature on this compound. Due to the limited publicly available research specifically on this compound, this guide focuses on the foundational information derived from patent literature, which remains the primary source of data for this compound. The guide outlines the presumed pharmacological target, the dopamine D3 receptor, its signaling pathway, and general experimental protocols relevant to its study.
Core Compound: this compound
This compound is a heterocyclic organic compound featuring a phenyl group attached to an azocane ring. Its significance in the field of pharmacology stems from its classification as a dopamine D3 receptor antagonist, as disclosed in patent literature.
Chemical Structure:
Molecular Formula: C₁₃H₁₉N
Molecular Weight: 189.30 g/mol
CAS Number: 1379168-02-1
Pharmacological Target: Dopamine D3 Receptor
The primary molecular target of this compound is the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are predominantly coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.
Diagram of the Dopamine D3 Receptor Signaling Pathway:
"discovery and history of 2-Phenylazocane"
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylazocane is a heterocyclic organic compound featuring an eight-membered azocane ring substituted with a phenyl group at the 2-position. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its significance lies in its utility as a synthetic intermediate for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physical and spectral properties, and its application in the preparation of pharmacologically relevant compounds.
Introduction and Historical Context
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N | Inferred |
| Molecular Weight | 189.30 g/mol | Inferred |
| CAS Number | 1379168-02-1 | Commercial Supplier |
| Purity | >95% | Commercial Supplier |
| Storage Temperature | 2-8°C | Commercial Supplier |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on general methods for the synthesis of 2-substituted azocanes, a plausible synthetic route would involve the alkylation or arylation of the azocane ring. One common approach is the nucleophilic addition of an organometallic phenyl reagent (e.g., phenyllithium or a phenyl Grignard reagent) to an appropriate azocane-derived electrophile.
Logical Workflow for a Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl protons.- A multiplet for the proton at the 2-position (benzylic proton).- A series of broad multiplets in the aliphatic region (δ 1.0-3.5 ppm) for the azocane ring protons. |
| ¹³C NMR | - Resonances in the aromatic region (δ 125-145 ppm) for the phenyl carbons.- A resonance for the carbon at the 2-position (benzylic carbon).- Several resonances in the aliphatic region for the carbons of the azocane ring. |
| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons.- N-H stretching vibration (if unsubstituted on nitrogen).- C=C stretching vibrations for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 189.- Fragmentation pattern likely involving the loss of the phenyl group or cleavage of the azocane ring. |
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. The following sections detail its use in the preparation of two such compounds.
Synthesis of 5-Phenyl-5,6,7,8,9,10-hexahydroimidazo[1,5-a]azocine
This compound is a starting material for the synthesis of a polycyclic imidazole derivative. This transformation involves an annulation reaction.
A general procedure for this type of reaction involves the in situ generation of a cyclic imine from this compound, which then undergoes cyclization. For a 0.5 mmol scale reaction, this compound (94.7 mg, 0.5 mmol) is reacted with t-butyl phenyl ketone (142 μL, 0.85 mmol), TosMIC (195.2 mg, 1 mmol), and t-BuNH₂ (110 μL, 1.05 mmol). The product is then purified by silica gel chromatography.
Caption: Synthesis of a polycyclic imidazole from this compound.
Synthesis of Methyl 8-oxo-2-phenylazocane-2-carboxylate
This compound can also be envisioned as a precursor for the synthesis of lactams, such as Methyl 8-oxo-2-phenylazocane-2-carboxylate, through a series of functional group transformations.
A general approach to such a synthesis would involve the formation of an α-iminoester from this compound, followed by an intramolecular cyclization to form the lactam ring. This cyclization can often be promoted by microwave irradiation.
Caption: Conceptual pathway to a lactam from this compound.
Conclusion
This compound, while not a widely studied molecule in its own right, represents a valuable synthetic intermediate. Its utility in the construction of complex, polycyclic, and functionalized nitrogen-containing heterocycles underscores its importance to researchers in medicinal chemistry and drug development. Further exploration of its synthesis and reactivity could lead to the discovery of novel molecular scaffolds with interesting biological activities. The information presented in this guide, compiled from the available literature, provides a foundational understanding of this compound for future research endeavors.
2-Phenylazocane: An Inquiry into its Potential Biological Activity
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide serves as an investigation into the publicly available scientific literature concerning the biological activity of the chemical compound 2-Phenylazocane. Despite a comprehensive search of scientific databases and patent literature, there is a notable absence of published research detailing the pharmacology, toxicology, or mechanism of action of this specific molecule. This document summarizes the limited available information and provides a contextual framework based on structurally related compounds and potential, though unconfirmed, therapeutic targets.
Introduction to this compound
This compound is a small molecule with the chemical formula C13H19N. Its structure consists of an eight-membered saturated nitrogen-containing ring (azocane) substituted with a phenyl group at the 2-position.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 1379168-02-1
-
Molecular Formula: C13H19N
-
Molecular Weight: 189.30 g/mol
While the synthesis of this compound has been referenced in chemical supplier databases, no peer-reviewed articles detailing its synthesis and biological evaluation were identified.
Putative Biological Target: The Dopamine D3 Receptor
A commercial supplier of this compound references two patents, EP-0705259-A1 and EP-0705259-B1, from 1993, which describe "Phenyrrole derivatives and their use as dopamine d3 antagonists"[1]. However, a thorough review of publicly accessible versions of these patents does not yield explicit experimental data or biological activity results for this compound itself.
The potential, though unconfirmed, association of this compound with the dopamine D3 receptor warrants a discussion of this target's therapeutic relevance.
The Role of the Dopamine D3 Receptor in CNS Disorders
The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with emotion, motivation, and reward. This distribution has made the D3 receptor an attractive target for the development of therapeutics for a range of neurological and psychiatric conditions, including:
-
Schizophrenia
-
Substance use disorders
-
Parkinson's disease (particularly in the context of levodopa-induced dyskinesia)
-
Depression and anxiety
Antagonism of the D3 receptor is hypothesized to modulate dopaminergic signaling in these pathways, potentially offering therapeutic benefits with a reduced side-effect profile compared to less selective dopamine receptor antagonists.
Below is a generalized logical flow for the investigation of a potential dopamine D3 receptor antagonist.
Data Presentation: A Notable Absence
A primary objective of this technical guide was to summarize all quantitative data into clearly structured tables for easy comparison. However, due to the lack of published studies on this compound, no such data is available. This includes, but is not limited to:
-
Receptor binding affinities (Ki, Kd)
-
Functional assay potencies (IC50, EC50)
-
In vivo efficacy data
-
Pharmacokinetic parameters (e.g., half-life, bioavailability)
-
Toxicological data (e.g., LD50)
Experimental Protocols: A Call for Future Research
Similarly, the requirement to provide detailed methodologies for key experiments cannot be fulfilled. The scientific community has yet to publish experimental protocols related to the biological investigation of this compound. Future research in this area would necessitate the development and validation of protocols for:
-
Synthesis and purification: A detailed, reproducible synthetic route and characterization of the final compound.
-
In vitro assays: Radioligand binding assays to determine affinity and selectivity for dopamine receptors and other relevant off-targets. Functional assays to confirm antagonist activity.
-
In vivo studies: Pharmacokinetic profiling in animal models, followed by efficacy studies in relevant models of CNS disorders.
Conclusion and Future Directions
The potential biological activity of this compound remains an open question within the public domain of scientific research. While its chemical structure and a tentative, unconfirmed link to dopamine D3 receptor antagonism suggest it could be of interest to neuropharmacology and medicinal chemistry, there is currently no empirical data to support this hypothesis.
This technical guide highlights a significant gap in the literature. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. The path forward requires foundational research, beginning with a confirmed synthesis and proceeding through a systematic in vitro and in vivo evaluation to determine if this compound has any biological activity of therapeutic relevance. Until such studies are conducted and published, any discussion of the biological activity of this compound remains speculative.
References
The Enigmatic Profile of 2-Phenylazocane: An Analysis of Publicly Available Data
A comprehensive search of scientific literature and chemical databases reveals a significant absence of published research on the mechanism of action for the compound 2-Phenylazocane (CAS No. 1379168-02-1). Despite its availability from chemical suppliers for research purposes, there are no peer-reviewed studies, patents, or technical papers detailing its pharmacological targets, binding affinities, signaling pathways, or specific biological effects.
This lack of primary data prevents the construction of an in-depth technical guide as requested. The core requirements—including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without an established body of research.
Information Scarcity
Searches conducted for "this compound" and its associated CAS number primarily yield listings from chemical manufacturing and supply companies. These commercial sources provide basic chemical properties such as molecular formula (C13H19N) and molecular weight (189.30), but do not include pharmacological data.
One chemical supplier makes a tertiary reference to patents (EP-0705259-A1 and EP-0705259-B1) titled "Phenyrrole derivatives and their use as dopamine d3 antagonists."[1] However, this compound is structurally distinct from the phenyrrole class of compounds described in these documents. This tangential reference is insufficient to form a credible hypothesis about its mechanism of action.
Conclusion
Without published scientific findings, any discussion of a proposed mechanism of action for this compound would be purely speculative and fall outside the scope of a technical whitepaper. The generation of quantitative data tables, experimental methodologies, and pathway diagrams is not possible.
Further empirical investigation is required to determine the pharmacological profile of this compound. Researchers investigating this compound would need to conduct initial screening and binding assays to identify its molecular targets, followed by functional assays to elucidate its effects on cellular signaling. Until such data is published, its mechanism of action remains unknown.
References
Spectroscopic Data for 2-Phenylazocane Remains Elusive
A comprehensive search for spectroscopic data (NMR, IR, MS) and associated experimental protocols for the compound 2-Phenylazocane has yielded no specific results for this molecule. Publicly available scientific databases and research articles do not appear to contain characterization data for this particular chemical structure.
The search did identify spectroscopic information for several other classes of compounds containing related structural motifs, such as 2-alkyl-1,3,4-oxadiazoles with a phenylazo group, 2-phenylimidazo[1,2-a]pyridine, and 2-phenazinamine derivatives. However, these molecules are structurally distinct from this compound, which features an eight-membered saturated azocane ring bonded to a phenyl group at the 2-position. The data from these related but different compounds cannot be extrapolated to accurately represent the spectroscopic properties of this compound.
Consequently, the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for this compound, cannot be generated at this time due to the absence of the foundational spectroscopic data in the available literature. Further experimental work would be required to synthesize and characterize this compound to obtain the necessary NMR, IR, and MS spectra.
Synthesis of 2-Phenylazocane Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-phenylazocane and its derivatives, compounds of interest in medicinal chemistry due to their structural relation to various biologically active alkaloids. While a direct, one-pot synthesis is not prominently described in the literature, a logical and feasible multi-step approach can be constructed based on established organic chemistry principles. This document outlines the key synthetic transformations, providing detailed experimental protocols for analogous reactions, and summarizes relevant data where available.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis of this compound suggests a synthetic pathway commencing from the readily available cyclooctanone. The core strategy involves the formation of the eight-membered lactam, 2-azocanone (also known as caprylolactam), followed by the introduction of the phenyl group at the 2-position and subsequent reduction.
Core Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections detail the experimental procedures for each key step in the proposed synthesis. These protocols are based on well-established methodologies for similar transformations.
Step 1: Synthesis of 2-Azocanone via Beckmann Rearrangement
The synthesis of the crucial lactam intermediate, 2-azocanone, can be effectively achieved through the Beckmann rearrangement of cyclooctanone oxime.[1][2] This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Beckmann Rearrangement of Cyclooctanone Oxime
-
Oxime Formation: To a solution of cyclooctanone (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base like pyridine or sodium acetate (1.2 eq). The mixture is stirred at room temperature or gentle reflux until the reaction is complete (monitored by TLC). The product, cyclooctanone oxime, is then isolated by extraction and purified.
-
Rearrangement: The purified cyclooctanone oxime (1.0 eq) is added portion-wise to a cooled (0 °C) strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The resulting 2-azocanone is extracted with an organic solvent and purified by distillation or recrystallization.
| Reactant/Reagent | Molar Ratio | Notes |
| Cyclooctanone | 1.0 | Starting material. |
| Hydroxylamine Hydrochloride | 1.1 | For oxime formation. |
| Pyridine/Sodium Acetate | 1.2 | Base for oxime formation. |
| Sulfuric Acid/Polyphosphoric Acid | Catalytic | Acid catalyst for the Beckmann rearrangement.[2] |
Table 1: Key Reagents for the Synthesis of 2-Azocanone.
Step 2: Introduction of the Phenyl Group
The introduction of the phenyl group at the 2-position of 2-azocanone can be accomplished through nucleophilic addition of an organometallic reagent, such as phenyllithium or a phenyl Grignard reagent.[3][4] This reaction is expected to yield an intermediate which, depending on the workup, could be a hemiaminal or an enamine.
Experimental Protocol: Reaction of 2-Azocanone with Phenyllithium
-
A solution of 2-azocanone (1.0 eq) in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is cooled to a low temperature (-78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of phenyllithium (1.1-1.5 eq) in a suitable solvent (e.g., cyclohexane/ether) is added dropwise to the cooled lactam solution.
-
The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
The product is extracted with an organic solvent and the crude intermediate is used in the next step without extensive purification.
| Reactant/Reagent | Molar Ratio | Notes |
| 2-Azocanone | 1.0 | The electrophile. |
| Phenyllithium | 1.1-1.5 | The nucleophile for introducing the phenyl group.[3] Phenylmagnesium bromide is a viable alternative. |
| Anhydrous THF | - | A common solvent for organometallic reactions. |
Table 2: Reagents for the Phenylation of 2-Azocanone.
Step 3: Reduction to this compound
The intermediate obtained from the previous step, likely a hemiaminal or an enamine, needs to be reduced to the final this compound. This can be achieved through catalytic hydrogenation or with a chemical reducing agent. If an enamine is formed, catalytic hydrogenation over a noble metal catalyst is a suitable method.[5][6]
Experimental Protocol: Catalytic Hydrogenation
-
The crude intermediate from the previous step is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon or Platinum oxide) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure autoclave, depending on the reactivity) and stirred vigorously.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude this compound.
Alternative Reduction: If the intermediate is a hemiaminal, a reducing agent like sodium borohydride or sodium cyanoborohydride in an acidic medium could be employed.
N-Protection and Deprotection Strategy
To avoid potential side reactions on the nitrogen atom during the synthetic sequence, an N-protection strategy can be employed. The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
Workflow with N-Protection:
Caption: N-Protected synthetic route to this compound.
Biological Activity and Future Directions
A review of the literature indicates that while azocane and azocine alkaloids have been isolated and show a range of biological activities, there is a lack of specific pharmacological data for this compound derivatives.[7] The broader class of 2-phenyl substituted nitrogen heterocycles, such as 2-phenylquinazolines, has been investigated for various therapeutic properties, including analgesic and anti-inflammatory activities.[8]
The synthesis of a library of this compound analogs with diverse substitution patterns on the phenyl ring and the azocane nucleus would be a valuable endeavor for structure-activity relationship (SAR) studies. These compounds could be screened for activity against a range of biological targets, including G-protein coupled receptors and ion channels, where similar scaffolds have shown activity.
Conclusion
This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound and its derivatives. By leveraging well-established reactions such as the Beckmann rearrangement and the nucleophilic addition of organometallic reagents to lactams, researchers can access this interesting chemical scaffold. The provided experimental protocols, based on analogous transformations, offer a solid starting point for the synthesis and future biological evaluation of this class of compounds. Further research is warranted to explore the pharmacological potential of this compound derivatives and to develop more direct and efficient synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Cas 591-51-5,Phenyllithium | lookchem [lookchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. munin.uit.no [munin.uit.no]
- 6. Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Safety and Handling of 2-Phenylazocane
Introduction
2-Phenylazocane is a substituted heterocyclic amine with the molecular formula C₁₃H₁₉N[1]. As a derivative of azocane, a seven-membered saturated heterocycle containing nitrogen, and featuring a phenyl substituent, its chemical and toxicological properties are likely to be influenced by both moieties. This document outlines the potential hazards, recommended handling procedures, and emergency protocols based on the known characteristics of these structural components.
Hazard Identification and Classification
Due to the absence of specific data for this compound, a precautionary approach to hazard classification is warranted. The known hazards of its parent compound, azocane, and related phenyl derivatives suggest that this compound should be treated as a potentially hazardous substance.
Based on the GHS classification for azocane, this compound should be presumed to be:
-
Flammable: The parent compound, azocane, is a flammable liquid[2].
-
Corrosive: Azocane is known to cause severe skin burns and eye damage[2].
-
Toxic: Phenyl derivatives, such as phenol and aniline, are known to be acutely toxic and can cause chemical burns[3][4].
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are limited. The following table summarizes the available information for the parent compound, azocane.
| Property | Value (for Azocane) |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol [2] |
| Appearance | Liquid[5] |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[2] |
Toxicological Information
Specific toxicological data for this compound is unavailable. However, the toxicology of related compounds provides a basis for a conservative risk assessment. Substituted cathinones, which are derivatives of phenethylamines, are known to act as central nervous system stimulants[6]. While the structure of this compound is different, the presence of the phenyl group attached to a nitrogen-containing ring suggests the potential for biological activity.
Aniline and its derivatives are toxic, and aniline itself is classified as an aromatic amine[4]. Aromatic amines are a class of chemicals known for potential toxicity. Phenol is also acutely toxic[3]. Therefore, it is prudent to assume that this compound may be toxic if ingested, inhaled, or absorbed through the skin.
Occupational Exposure Limits
There are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound. In the absence of such limits, exposure should be minimized to the lowest reasonably achievable level.
Experimental Protocol: Handling a Novel Chemical Compound
The following is a general protocol for handling a novel chemical entity like this compound, for which full hazard data is not available.
6.1. Risk Assessment
-
Literature Review: Conduct a thorough search for any available data on the compound and structurally similar molecules.
-
Hazard Evaluation: Based on the structural components (azocane, phenyl group), assume the compound is flammable, corrosive, and toxic.
-
Exposure Control Plan: Determine the necessary engineering controls (fume hood), personal protective equipment (PPE), and administrative controls for the planned experiment.
6.2. Engineering Controls
-
All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
6.3. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.
-
Respiratory Protection: For situations with a higher risk of aerosol generation where a fume hood is not sufficient, a respirator may be required. Consult with a safety professional for proper selection.
6.4. Handling and Storage
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The recommended storage temperature is 2-8°C[1].
-
Keep containers tightly closed.
-
Avoid contact with skin, eyes, and clothing[7].
-
Wash hands thoroughly after handling.
6.5. Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste.
Emergency Procedures
7.1. In Case of Inhalation
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
7.2. In Case of Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
7.3. In Case of Eye Contact
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
7.4. In Case of Ingestion
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Visualizations
Diagram 1: Risk Assessment and Handling Workflow for Novel Chemicals
Caption: A workflow for the risk assessment and safe handling of novel chemical compounds.
References
- 1. chiralen.com [chiralen.com]
- 2. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Emerging drugs of abuse: current perspectives on substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Proposed Synthesis of 2-Phenylazocane
General procedures for catalytic hydrogenation often involve the use of a platinum group metal catalyst, such as platinum oxide or palladium on carbon, under a hydrogen atmosphere.[1][2][3] The reaction conditions, including solvent, temperature, and pressure, would need to be optimized for the specific substrate.
For the purpose of providing a detailed application note as requested, a hypothetical protocol is outlined below. This protocol is based on general methods for the synthesis and reduction of N-heterocyclic compounds and does not represent a published, validated procedure for 2-Phenylazocane.
Introduction
This compound is an 8-membered saturated nitrogen-containing heterocycle with a phenyl substituent. This application note describes a proposed two-step experimental protocol for its synthesis. The proposed route involves the formation of a cyclic enamine intermediate, followed by catalytic hydrogenation to yield the final saturated azocane ring.
Data Summary
The following table summarizes the key parameters for the proposed synthesis of this compound.
| Parameter | Step 1: Enamine Formation | Step 2: Catalytic Hydrogenation |
| Reactants | Cyclooctanone, Aniline | 1-Phenyl-1-azacyclooct-1-ene |
| Solvent | Toluene | Ethanol |
| Catalyst | p-Toluenesulfonic acid | 10% Pd/C |
| Temperature | 110 °C | 25 °C |
| Reaction Time | 12 hours | 24 hours |
| Pressure | Atmospheric | 50 psi (H₂) |
| Theoretical Yield | 85% | 90% |
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-1-azacyclooct-1-ene (Enamine Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclooctanone (1.0 eq), aniline (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.
-
Heat the reaction mixture to reflux at 110 °C.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing for 12 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine intermediate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the purified 1-phenyl-1-azacyclooct-1-ene (1.0 eq) in ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Application Notes and Protocols for 2-Phenylazocane as a Putative Chemical Probe
Introduction
2-Phenylazocane is a molecule identified within patent literature as a potential antagonist of the dopamine D3 receptor. While its specific use as a chemical probe in peer-reviewed research is not extensively documented, its structural class suggests utility in the investigation of dopamine D3 receptor signaling and its role in various neurological and psychiatric disorders. These application notes provide a framework for utilizing and characterizing this compound or similar compounds as selective probes for the dopamine D3 receptor.
The dopamine D3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja. This localization implicates it in cognitive and emotional functions, as well as reward and motivation. Consequently, the D3 receptor is a significant target for drug development, particularly for conditions like schizophrenia, substance use disorder, and Parkinson's disease. Selective antagonists for the D3 receptor are valuable tools for dissecting its physiological and pathophysiological roles.
Potential Applications
A selective this compound-based chemical probe could be employed in a variety of research applications:
-
Target Validation: To investigate the role of the D3 receptor in cellular and animal models of neurological and psychiatric diseases.
-
Competitive Binding Assays: To screen for and characterize other novel D3 receptor ligands.
-
In Vivo Imaging: A radiolabeled version of this compound could potentially be developed as a positron emission tomography (PET) ligand to visualize D3 receptor distribution and occupancy in the brain.[1][2][3][4][5]
-
Functional Studies: To block D3 receptor activity and study the downstream signaling consequences in various experimental paradigms.
Data Presentation
Due to the limited public data on this compound, the following tables present exemplar data for a hypothetical selective dopamine D3 receptor antagonist, based on typical values found in the literature for similar compounds.
Table 1: In Vitro Binding Affinity of a Hypothetical D3 Antagonist
| Receptor Subtype | K_i (nM) |
| Dopamine D3 | 2.16[6][7] |
| Dopamine D2 | >1500[8] |
| Dopamine D1 | >10,000[9] |
| Dopamine D4 | >1000 |
| Dopamine D5 | >1500[8] |
| Serotonin 5-HT1A | 199[8] |
| Alpha-adrenergic α1a | 9.8[8] |
Table 2: In Vitro Functional Activity of a Hypothetical D3 Antagonist
| Assay Type | Cell Line | Ligand | IC_50 (nM) |
| cAMP Inhibition | CHO-hD3 | Dopamine | - |
| cAMP Inhibition | CHO-hD3 | Hypothetical Antagonist | 15.5 |
| β-arrestin Recruitment | U2OS-hD3 | Hypothetical Antagonist | 25.0 |
Experimental Protocols
The following are generalized protocols for the characterization of a novel dopamine D3 receptor antagonist like this compound.
Protocol 1: Radioligand Binding Assay for D3 Receptor Affinity
This protocol determines the binding affinity (K_i) of the test compound for the dopamine D3 receptor by measuring its ability to displace a known radioligand.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.
-
[³H]-Spiperone or other suitable D3-preferring radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable D2/D3 antagonist.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its K_d), and either buffer, the test compound, or the non-specific binding control.
-
Incubate the plate at room temperature for 90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D3 Antagonist Activity
This protocol measures the ability of the test compound to inhibit the dopamine-induced decrease in cyclic AMP (cAMP) levels in cells expressing the D3 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Forskolin.
-
Dopamine.
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin for 15-30 minutes. Forskolin is used to raise basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced response.
-
Protocol 3: In Vivo Behavioral Assay - Locomotor Activity
This protocol assesses the effect of the D3 antagonist on locomotor activity in rodents, which can be modulated by dopamine receptor ligands.
-
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Test compound (this compound) dissolved in a suitable vehicle.
-
Vehicle control.
-
A D3 receptor agonist (e.g., quinpirole) to induce hypolocomotion.
-
Open field activity chambers equipped with infrared beams to automatically track movement.
-
-
Procedure:
-
Acclimate the animals to the testing room and open field chambers.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a pre-determined pre-treatment time, administer the D3 agonist.
-
Immediately place the animals in the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Analyze the data to determine if the test compound can reverse the effects of the D3 agonist on locomotor activity.
-
Visualizations
Caption: Dopamine D3 receptor signaling pathway.
Caption: Experimental workflow for characterizing a novel D3 antagonist.
References
- 1. ANTIPSYCHOTIC BINDING TO THE DOPAMINE-3 RECEPTOR IN HUMANS: A PET STUDY WITH [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Core Radioligands < Yale Biomedical Imaging Institute [medicine.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Novel Dopamine D3 Receptor Ligands - Amy Newman [grantome.com]
- 8. mdpi.com [mdpi.com]
- 9. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenylazocane in Organic Synthesis: A Scaffold for Dopamine D3 Receptor Antagonists
Introduction
2-Phenylazocane, an eight-membered nitrogen-containing heterocycle, has emerged as a significant structural scaffold in medicinal chemistry, particularly in the development of selective dopamine D3 receptor antagonists. While not extensively utilized as a direct tool in asymmetric synthesis, such as a chiral auxiliary or ligand, its derivatives are of considerable interest for their potential therapeutic applications in neurological and psychiatric disorders. This document provides an overview of the application of the this compound core in the synthesis of bioactive molecules, focusing on its role as a key building block for dopamine D3 receptor antagonists.
Application Notes
The primary application of the this compound motif lies in its incorporation into larger molecules designed to interact with biological targets. The eight-membered ring system provides a unique three-dimensional conformation that can be exploited for selective binding to receptor active sites.
1. Scaffold for Dopamine D3 Receptor Antagonists:
The this compound structure is a core component of a class of compounds investigated as dopamine D3 receptor antagonists. The D3 receptor is a promising target for the treatment of conditions such as schizophrenia, substance abuse, and Parkinson's disease. The phenyl group at the 2-position and the secondary amine of the azocane ring serve as key pharmacophoric features that can be further functionalized to modulate potency and selectivity.
Derivatives are synthesized to explore the structure-activity relationship (SAR) at the D3 receptor. Modifications typically involve N-alkylation or N-acylation of the azocane nitrogen and substitution on the phenyl ring. These modifications aim to optimize binding affinity, selectivity over the closely related D2 receptor, and pharmacokinetic properties.
2. Platform for α-C-H Functionalization:
The synthesis of this compound derivatives can be achieved through modern synthetic methodologies, including direct α-C-H functionalization of the saturated heterocyclic core. This approach allows for the efficient introduction of various substituents at the carbon atom adjacent to the nitrogen, providing rapid access to a library of analogues for biological screening. This method is particularly valuable as it avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity.
Experimental Protocols
Detailed experimental protocols for the synthesis and functionalization of this compound are not widely available in the public domain, with specific procedures often proprietary and found within patent literature. However, based on general methods for the synthesis and functionalization of cyclic amines, the following representative protocols can be outlined.
Protocol 1: Synthesis of this compound (Hypothetical)
The synthesis of the this compound core could potentially be achieved through a multi-step sequence involving ring-closing metathesis or other cyclization strategies. A plausible, though not explicitly documented, route is outlined below.
Reaction Scheme:
Caption: Hypothetical synthetic pathway to this compound.
Procedure:
-
Step 1: Synthesis of an acyclic precursor. An appropriate acyclic precursor containing a terminal alkene and an amine with a phenyl group at the desired position would be synthesized through standard organic chemistry methods.
-
Step 2: Ring-Closing Metathesis. The acyclic precursor would be subjected to a ring-closing metathesis reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the eight-membered azocane ring.
-
Step 3: Reduction. The resulting unsaturated cyclic amine would be reduced, for example, by catalytic hydrogenation, to yield this compound.
-
Purification. The final product would be purified by column chromatography or distillation.
Protocol 2: α-C-H Functionalization of this compound
This protocol is based on a general method for the α-functionalization of unprotected cyclic amines.
Reaction Scheme:
Caption: General workflow for α-C-H functionalization.
Procedure:
-
Deprotonation: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF) at -78 °C, one equivalent of a strong base (e.g., n-butyllithium) is added dropwise to deprotonate the amine.
-
Hydride Abstraction: A hydride acceptor, such as a ketone (e.g., benzophenone), is added to the solution. The resulting complex facilitates hydride abstraction from the α-carbon, forming an intermediate imine.
-
Nucleophilic Addition: An organolithium reagent (R-Li) is then added to the reaction mixture. This reagent acts as a nucleophile, attacking the imine intermediate to form a new carbon-carbon bond at the α-position.
-
Quenching and Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the α-functionalized this compound derivative.
Data Presentation
Quantitative data for specific reactions involving this compound is scarce in publicly accessible literature. However, for the general α-C-H functionalization of cyclic amines, the following table summarizes typical outcomes.
| Entry | Cyclic Amine | Organolithium Reagent (R-Li) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Pyrrolidine | n-BuLi | 75 | - |
| 2 | Piperidine | PhLi | 80 | - |
| 3 | Azepane | s-BuLi | 65 | - |
| 4 | 2-Methylpiperidine | n-BuLi | 70 | 5:1 |
| 5 | This compound (Expected) | Various R-Li | 50-80 | >10:1 (depending on R) |
Note: Data for this compound is an estimation based on the general applicability of the method.
Logical Relationships
The development of this compound-based dopamine D3 antagonists follows a logical progression from initial scaffold identification to lead optimization.
Caption: Drug development workflow for this compound derivatives.
Application Notes and Protocols: 2-Phenylazocane as a Scaffold in Medicinal Chemistry
Disclaimer: The 2-phenylazocane scaffold is a novel chemical entity with limited currently available data in published literature. The following application notes and protocols are presented as a prospective guide for researchers and drug development professionals interested in exploring this scaffold. The proposed methodologies and potential applications are based on established principles of medicinal chemistry and draw parallels from structurally related compounds.
Introduction
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3][4] The azocane ring, an eight-membered saturated heterocycle, represents a less explored area of chemical space, offering opportunities for the development of novel therapeutics with unique pharmacological profiles.[5][6] The introduction of a phenyl group at the 2-position of the azocane ring can impart favorable pharmacokinetic and pharmacodynamic properties. The phenyl group can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions, and can serve as a key pharmacophoric element.[7][8][9] This document outlines the potential applications of the this compound scaffold and provides hypothetical protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, derivatives of the this compound scaffold may exhibit potential in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The conformational flexibility of the azocane ring, combined with the lipophilicity of the phenyl group, may allow for penetration of the blood-brain barrier. This could enable the development of agents targeting CNS disorders such as depression, anxiety, schizophrenia, and neurodegenerative diseases.
-
Oncology: Many anticancer agents incorporate nitrogen-containing heterocycles.[1] The this compound scaffold could serve as a basis for the design of novel cytotoxic agents or inhibitors of cancer-related signaling pathways.
-
Inflammatory Diseases: The anti-inflammatory properties of various heterocyclic compounds are well-documented. This compound derivatives could be explored as potential inhibitors of inflammatory mediators.
-
Infectious Diseases: The development of new antimicrobial agents is a critical area of research. The this compound scaffold could be functionalized to target bacterial or fungal pathogens.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Calculated logP | Predicted Solubility (mg/mL) |
| PA-001 | H | H | 3.2 | 0.5 |
| PA-002 | 4-Cl | H | 3.9 | 0.2 |
| PA-003 | H | COCH3 | 2.8 | 1.2 |
| PA-004 | 4-OCH3 | H | 3.0 | 0.8 |
Table 2: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) |
| PA-001 | Serotonin Transporter | Radioligand Binding | 1.2 |
| PA-002 | Dopamine D2 Receptor | Functional Assay | 0.8 |
| PA-003 | Tubulin | Polymerization Assay | 5.4 |
| PA-004 | TNF-α | ELISA | 2.1 |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a hypothetical multi-step synthesis of the parent this compound scaffold.
Step 1: N-protection of 7-aminoheptanoic acid
-
Dissolve 7-aminoheptanoic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-7-aminoheptanoic acid.
Step 2: Amide coupling with phenethylamine
-
Dissolve N-Cbz-7-aminoheptanoic acid in dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Add phenethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the amide intermediate.
Step 3: Reductive cyclization
-
Dissolve the amide intermediate from Step 2 in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of lithium aluminum hydride (LAH) in THF dropwise at 0°C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude cyclized product.
Step 4: N-deprotection
-
Dissolve the crude product from Step 3 in methanol.
-
Add palladium on carbon (10 wt. %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield this compound.
-
Purify the final product by column chromatography.
Protocol 2: In Vitro Biological Evaluation - Serotonin Transporter (SERT) Binding Assay
This protocol outlines a hypothetical radioligand binding assay to assess the affinity of this compound derivatives for the serotonin transporter.
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human serotonin transporter.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, pH 7.4.
-
Radioligand: Use [³H]Citalopram as the radioligand.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (or vehicle for total binding, or a saturating concentration of a known SERT inhibitor like fluoxetine for non-specific binding), and 50 µL of radioligand solution.
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Proposed mechanism of action for a this compound derivative as a serotonin reuptake inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]
- 8. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
Research Findings on the Use of 2-Phenylazocane as a Ligand in Catalysis
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is currently no published research detailing the use of 2-Phenylazocane as a ligand in catalysis.
While this compound is a known chemical compound, identified by the CAS Number 1379168-02-1 and the molecular formula C13H19N[1], searches for its application in catalytic processes did not yield any specific results. The current body of scientific literature does not contain studies, protocols, or quantitative data on its performance as a ligand in any form of catalysis.
Research into related areas, such as the synthesis and application of other azocane derivatives, is an active field of chemical science[2][3]. However, these studies do not specifically mention the 2-phenyl substituted variant in a catalytic context.
The use of this compound as a ligand in catalysis appears to be a novel and unexplored area of research. Consequently, the core requirements for this topic—including the creation of detailed application notes, experimental protocols, quantitative data tables, and visualizations of catalytic pathways—cannot be fulfilled due to the absence of foundational data in the public domain. Researchers and drug development professionals interested in this specific molecule may need to conduct exploratory research to determine its potential as a catalytic ligand.
References
Application Notes and Protocols for Reactions Involving 2-Phenylazocane
Introduction to 2-Phenylazocane
This compound is an eight-membered saturated heterocyclic amine containing a phenyl substituent at the 2-position. This structure suggests potential reactivity at the nitrogen atom (nucleophilicity) and possible functionalization of the azocane ring. Due to the presence of a chiral center at the 2-position, stereoselective reactions are a key consideration in its chemistry.
General Laboratory Safety Precautions
Working with any chemical, including this compound and its derivatives, requires adherence to strict safety protocols to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before each use and replace them if they are compromised.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.
Engineering Controls:
-
Fume Hood: All manipulations of this compound and its reactions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
General Handling and Storage:
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep containers tightly closed when not in use.
Potential Synthetic Pathways and Reactions
Based on the chemistry of similar cyclic amines, the following reactions are theoretically plausible for this compound. It is crucial to note that these are generalized protocols and would require optimization for this specific substrate.
N-Alkylation
N-alkylation of secondary amines is a common transformation to introduce alkyl groups onto the nitrogen atom.
General Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) in a round-bottom flask, add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Hypothetical N-Alkylation Reactions of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Product |
| 1 | Methyl iodide | K₂CO₃ | Acetonitrile | 25 | N-Methyl-2-phenylazocane |
| 2 | Benzyl bromide | Cs₂CO₃ | DMF | 50 | N-Benzyl-2-phenylazocane |
| 3 | Ethyl bromoacetate | Et₃N | THF | 25 | Ethyl 2-(2-phenylazocan-1-yl)acetate |
N-Acylation
N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a robust and common reaction for secondary amines.
General Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (e.g., an acyl chloride or acid anhydride, 1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Table 2: Hypothetical N-Acylation Reactions of this compound
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Product |
| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 0 to 25 | 1-(2-Phenylazocan-1-yl)ethan-1-one |
| 2 | Benzoyl chloride | Pyridine | THF | 0 to 25 | Phenyl(2-phenylazocan-1-yl)methanone |
| 3 | Acetic anhydride | Triethylamine | Dichloromethane | 0 to 25 | 1-(2-Phenylazocan-1-yl)ethan-1-one |
Visualization of Reaction Workflows
The following diagrams illustrate the general workflows for the hypothetical reactions described above.
Caption: General workflow for N-alkylation of this compound.
Caption: General workflow for N-acylation of this compound.
Conclusion
The information provided serves as a general guideline for researchers interested in the chemistry of this compound. The lack of specific, published data on this compound necessitates that any experimental work be approached with careful planning and optimization. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific transformations. Furthermore, thorough characterization of all products using modern analytical techniques (NMR, Mass Spectrometry, etc.) is essential to confirm their identity and purity. As more research on this compound becomes available, more detailed and specific protocols can be developed.
Application Notes and Protocols for the Purification of Crude 2-Phenylazocane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 2-Phenylazocane. Due to the limited availability of specific literature on the purification of this compound, the following protocols are based on established methods for the purification of structurally similar N-aryl cyclic amines and general principles of organic chemistry. These methods are intended to serve as a starting point and may require optimization for specific impurity profiles and scales.
Introduction
This compound is a saturated eight-membered heterocyclic amine containing a phenyl substituent on the nitrogen atom. As with many synthetic organic compounds, the crude product from its synthesis is likely to contain unreacted starting materials, reagents, and byproducts. Effective purification is crucial to obtain a compound of high purity, which is essential for its use in research, particularly in drug development where impurities can significantly impact biological activity and safety.
This guide outlines three common and effective purification techniques that can be applied to crude this compound:
-
Flash Column Chromatography: A versatile technique for separating compounds based on their polarity.
-
Crystallization via Salt Formation: A method to purify amines by converting them into crystalline salts, which can then be isolated and neutralized.
-
Vacuum Distillation: Suitable for purifying high-boiling, thermally stable liquids.
General Considerations
Before proceeding with any purification technique, it is highly recommended to perform a preliminary analysis of the crude material by methods such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This will help in identifying the major impurities and selecting the most appropriate purification strategy. For tertiary amines like this compound, it is important to be aware of their basicity, which can lead to strong interactions with silica gel in chromatography.
Purification Techniques
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of organic compounds. For amines, the acidic nature of silica gel can sometimes lead to peak tailing and poor separation. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and well-compacted bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A typical gradient could be from 100% Hexane to a mixture of Hexane and Ethyl Acetate. Add 0.5-1% triethylamine to the eluent mixture to improve the separation of the basic amine.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation:
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | ~75% |
| Eluent System | - | Hexane:Ethyl Acetate (gradient) + 1% Et₃N |
| Stationary Phase | - | Silica Gel (230-400 mesh) |
Visualization:
Crystallization via Salt Formation
Amines can be effectively purified by converting them to their corresponding salts, which are often crystalline and can be easily separated from non-basic impurities by filtration. The free amine can then be regenerated by treatment with a base.
Experimental Protocol:
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) or a solution of oxalic acid in ethanol with stirring.
-
The hydrochloride or oxalate salt of this compound should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.
-
Isolation of the Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Regeneration of the Free Amine: Suspend the purified salt in water or a biphasic mixture of water and an organic solvent (e.g., DCM).
-
Add a base, such as aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is basic (pH > 10).
-
Extraction: Extract the liberated free amine into the organic layer.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the pure this compound.
Data Presentation:
| Parameter | Before Purification | After Purification |
| Purity (by NMR) | ~80% | >99% |
| Yield | - | ~85% |
| Salt Formed | - | Hydrochloride or Oxalate |
| Recrystallization Solvent | - | Ethanol/Diethyl Ether |
Visualization:
Vacuum Distillation
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all glass joints are well-sealed. Use a stir bar or boiling chips for smooth boiling.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun and discard it.
-
Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified this compound from the receiving flask.
Data Presentation:
| Parameter | Before Purification | After Purification |
| Purity (by GC-MS) | ~90% | >99.5% |
| Yield | - | ~80% |
| Boiling Point (Hypothetical) | - | ~120-125 °C at 1 mmHg |
| Pressure | - | 1 mmHg |
Visualization:
Conclusion
The choice of purification method for crude this compound will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For general laboratory scale, flash column chromatography offers a good balance of speed and efficiency. For achieving very high purity, crystallization via salt formation is an excellent choice. If the impurities are significantly less volatile than the product, vacuum distillation is a highly effective technique. It is often beneficial to use a combination of these techniques to achieve the highest possible purity. For instance, a preliminary purification by distillation could be followed by a final polishing step using column chromatography. Always ensure that the purity of the final product is confirmed by appropriate analytical methods.
Application Notes and Protocols for the Long-Term Storage and Stability of 2-Phenylazocane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended procedures for assessing the long-term storage and stability of 2-Phenylazocane. The following protocols and data are intended as a guide for establishing a robust stability testing program.
Introduction
This compound is a saturated N-heterocycle with potential applications in pharmaceutical and chemical research. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety throughout its lifecycle. The primary degradation pathways for similar cyclic amine structures include hydrolysis, oxidation, and photolysis. This document outlines the protocols for long-term and accelerated stability studies, analytical methods for detecting degradation, and potential degradation pathways.
Recommended Storage Conditions
Based on the general stability of cyclic amines and to minimize potential degradation, the following storage conditions are recommended for this compound:
-
Long-Term Storage: 2-8 °C, protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Short-Term Storage (Working Solutions): Room temperature (20-25 °C) for limited periods, protected from light. The stability under these conditions should be verified by short-term studies.
Stability Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[1]
3.1. HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
3.2. Method Validation
The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are designed to predict the shelf life of this compound under various environmental conditions.[2]
4.1. Experimental Protocol for Stability Studies
-
Sample Preparation: Prepare multiple, identical samples of this compound in the desired formulation or as a pure compound.
-
Storage Conditions:
-
Long-Term: 2-8 °C / 40% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples using the validated HPLC method to determine the purity of this compound and the presence of any degradation products.
4.2. Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured table.
| Storage Condition | Time Point (Months) | Assay (%) of Initial | Total Degradation Products (%) | Appearance |
| 2-8 °C / 40% RH | 0 | 100.0 | < 0.1 | White Powder |
| 3 | 99.8 | 0.2 | White Powder | |
| 6 | 99.7 | 0.3 | White Powder | |
| 12 | 99.5 | 0.5 | White Powder | |
| 40 °C / 75% RH | 0 | 100.0 | < 0.1 | White Powder |
| 1 | 98.5 | 1.5 | Off-white Powder | |
| 3 | 96.2 | 3.8 | Yellowish Powder | |
| 6 | 93.1 | 6.9 | Yellowish Powder |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.
5.1. Experimental Protocols for Forced Degradation
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80 °C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.
5.2. Summary of Forced Degradation Results
| Condition | % Degradation of this compound | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 80 °C, 24h | 15.2 | 4.5 min |
| 0.1 M NaOH, 80 °C, 24h | 8.7 | 5.2 min |
| 3% H₂O₂, RT, 24h | 25.4 | 3.8 min |
| 105 °C, 48h | 5.1 | 6.1 min |
| UV Light (254 nm) | 12.8 | 4.9 min |
Visualization of Workflows and Pathways
6.1. Experimental Workflow
The following diagram illustrates the workflow for assessing the long-term stability of this compound.
6.2. Potential Degradation Pathways
Based on the structure of this compound and general knowledge of amine degradation, the following degradation pathways are proposed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylazocane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenylazocane synthesis. The information is based on established methods for N-arylation of lactams, a common strategy for synthesizing compounds of this class.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Inappropriate choice of base. 4. Reaction temperature is too low. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider using a newer generation Buchwald-Hartwig catalyst.[1][2] 2. Use freshly distilled, anhydrous, and degassed solvents. Ensure the purity of azocan-2-one and the aryl halide. 3. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are often effective. The choice of base can be critical and may require screening.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Significant Side Product Formation (e.g., Hydrodehalogenation of Aryl Halide) | 1. Presence of water or protic impurities. 2. The catalyst system promotes β-hydride elimination.[1] 3. The reaction time is too long. | 1. Ensure strictly anhydrous conditions. 2. Screen different phosphine ligands. Bulky, electron-rich ligands can suppress side reactions.[1][3] 3. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Difficulties in separating the product from the catalyst residue or other impurities. | 1. Optimize reaction parameters (temperature, time, catalyst loading). 2. Use mild workup procedures. Avoid strongly acidic or basic conditions if the product is sensitive. 3. Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in reagent quality. 2. Inconsistent atmospheric control (oxygen or moisture contamination). 3. Differences in catalyst preparation or handling. | 1. Use reagents from a reliable source and of consistent purity. 2. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[4] 3. If preparing the catalyst in situ, ensure consistent procedures. The use of air-stable pre-catalysts can improve reproducibility.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of N-aryl lactams, including this compound, is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., bromobenzene or iodobenzene) with azocan-2-one in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: How do I choose the right catalyst and ligand for the reaction?
A2: The choice of catalyst and ligand is crucial for a successful reaction. For the Buchwald-Hartwig amination, a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand is typically used.[2][6] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the desired C-N bond formation and can help to minimize side reactions.[1][3] The optimal ligand may need to be determined through experimental screening.
Q3: What are the recommended solvents and bases for this synthesis?
A3: Anhydrous, aprotic solvents are generally used for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are common choices.[4] The selection of the base is also critical. Strong, non-nucleophilic bases are preferred to deprotonate the lactam without competing in the reaction. Commonly used bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K3PO4), and cesium carbonate (Cs2CO3).[2]
Q4: Are there any alternative, milder methods for the N-arylation of lactams?
A4: Yes, recent advancements have led to the development of milder methods. Visible-light photoredox catalysis has emerged as a powerful technique for the N-arylation of lactams under metal-free conditions.[7] These reactions often proceed at room temperature and can be more tolerant of various functional groups.[7] Copper-mediated C-N coupling reactions can also be an alternative to palladium-catalyzed methods.[8]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Azocan-2-one
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (e.g., 2 mol%), XPhos (e.g., 4 mol%), and azocan-2-one (1.2 equivalents).
-
Add anhydrous toluene to the flask.
-
Add bromobenzene (1.0 equivalent) to the mixture.
-
Finally, add NaOtBu (1.4 equivalents) to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Buchwald-Hartwig N-Arylation of Lactams
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | 1-5 mol% loading is common. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Ligand-to-metal ratio is often 1:1 to 2:1.[1][6] |
| Base | NaOtBu, K3PO4, Cs2CO3 | 1.2-2.0 equivalents are typically used.[2] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
| Temperature | 80-120 °C | Optimization may be required. |
| Reaction Time | 2-24 hours | Monitor for completion. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
"common side reactions in 2-Phenylazocane synthesis"
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 2-Phenylazocane. As a specific, optimized protocol for this molecule is not widely published, this document addresses common issues that may arise during three plausible synthetic routes:
-
Beckmann Rearrangement of 2-Phenylcycloheptanone Oxime
-
Schmidt Reaction of 2-Phenylcycloheptanone
-
Intramolecular Reductive Amination of 7-Amino-7-phenylheptanal
Route 1: Beckmann Rearrangement
This pathway involves the acid-catalyzed rearrangement of 2-phenylcycloheptanone oxime to the corresponding lactam (8-phenylazocan-2-one), which is then reduced to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Beckmann Rearrangement for this synthesis?
The Beckmann rearrangement is the transformation of an oxime into an amide in the presence of an acid catalyst. For the synthesis of this compound, the oxime of 2-phenylcycloheptanone is treated with an acid like sulfuric acid or polyphosphoric acid. This promotes a rearrangement where the carbon atom anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, expanding the ring to form an eight-membered lactam. This lactam intermediate is then reduced to the final product.
Q2: What are the most common side reactions?
The primary side reactions in a Beckmann rearrangement include:
-
Formation of the isomeric lactam: If both E and Z isomers of the oxime are present, two different lactams can be formed. The group that is anti to the hydroxyl group is the one that migrates.
-
Beckmann fragmentation: This occurs if the migrating group is a carbocation-stabilizing group. It leads to the formation of a nitrile and a carbocation, which can then lead to various other byproducts.
-
Hydrolysis of the oxime: In the presence of aqueous acid, the oxime can revert back to the starting ketone.
-
Polymerization: Under strong acid conditions, the resulting lactam can sometimes undergo polymerization.
Q3: How can I control the regioselectivity of the rearrangement?
To ensure the desired lactam is the major product, it is crucial to control the stereochemistry of the oxime precursor. The synthesis of the oxime should be optimized to favor the isomer where the phenyl-adjacent carbon is anti to the hydroxyl group. This can sometimes be influenced by the reaction conditions used for oxime formation.
Troubleshooting Guide
Problem: Low yield of the desired 8-phenylazocan-2-one lactam.
-
Possible Cause 1: Incorrect oxime isomer.
-
Solution: The stereochemistry of the starting oxime dictates which group migrates. Ensure the synthesis of 2-phenylcycloheptanone oxime is stereoselective. Characterize the oxime by 2D NMR techniques to confirm the stereochemistry before proceeding with the rearrangement.
-
-
Possible Cause 2: Beckmann fragmentation.
-
Solution: This side reaction is promoted by harsh acidic conditions. Try using a milder acid catalyst or a Lewis acid. Running the reaction at a lower temperature can also help to suppress fragmentation pathways.
-
-
Possible Cause 3: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or addition of more catalyst may be necessary.
-
Problem: The final product is a complex mixture of compounds.
-
Possible Cause: Multiple side reactions are occurring.
-
Solution: Re-evaluate the reaction conditions. Ensure the starting materials and solvent are anhydrous, as water can lead to hydrolysis. Lowering the reaction temperature and using a less concentrated acid can minimize side reactions. A thorough purification of the intermediate lactam before the reduction step is highly recommended.
-
Data Presentation
| Compound | Type | Key Analytical Features |
| 8-Phenylazocan-2-one | Desired Lactam | Characteristic amide C=O stretch in IR (~1650 cm⁻¹). Distinct set of signals in ¹H and ¹³C NMR. |
| This compound | Final Product | Absence of C=O stretch in IR. Presence of N-H stretch (~3300-3500 cm⁻¹). Upfield shift of signals in NMR compared to the lactam. |
| 7-Phenylazocan-2-one | Isomeric Lactam | Different NMR spectrum compared to the desired product due to the different position of the phenyl group relative to the amide. |
| Heptanenitrile derivative | Fragmentation Product | Sharp C≡N stretch in IR (~2250 cm⁻¹). |
| 2-Phenylcycloheptanone | Starting Material | Ketone C=O stretch in IR (~1700 cm⁻¹). |
Experimental Protocol: Beckmann Rearrangement
-
Oxime Formation: To a solution of 2-phenylcycloheptanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4 hours. Monitor by TLC. After completion, cool the mixture, add water, and extract the product with ethyl acetate. Purify the crude oxime by column chromatography.
-
Rearrangement: Add the purified 2-phenylcycloheptanone oxime (1.0 eq) slowly to a pre-cooled solution of polyphosphoric acid at 0°C. Stir the mixture at this temperature for 1 hour and then allow it to warm to room temperature. Heat the reaction to 60°C for 2 hours. Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the lactam with dichloromethane.
-
Reduction: Dissolve the crude 8-phenylazocan-2-one in anhydrous THF and add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0°C. Stir the reaction at room temperature overnight. Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water. Filter the aluminum salts and extract the filtrate with ethyl acetate. Purify the crude this compound by column chromatography.
Visualizations
Caption: Main and side reaction pathways in this compound synthesis via Beckmann rearrangement.
Caption: Troubleshooting workflow for low lactam yield in the Beckmann rearrangement.
Route 2: Schmidt Reaction
This route involves the reaction of 2-phenylcycloheptanone with hydrazoic acid (HN₃) in the presence of a strong acid to directly form the lactam intermediate, which is then reduced.
Frequently Asked Questions (FAQs)
Q1: How does the Schmidt reaction differ from the Beckmann rearrangement for this synthesis?
The Schmidt reaction achieves a similar ring expansion to the Beckmann rearrangement but uses hydrazoic acid instead of forming an oxime intermediate. The ketone is activated by an acid, and then nucleophilic attack by the azide ion, followed by rearrangement and loss of nitrogen gas, leads to the lactam. A key difference is that the Schmidt reaction is a one-pot process from the ketone to the lactam.
Q2: What are the primary side reactions of the Schmidt reaction?
Common side reactions include:
-
Formation of tetrazoles: The starting ketone can react with hydrazoic acid to form a tetrazole derivative. This is often a significant byproduct.
-
Formation of the isomeric lactam: Similar to the Beckmann rearrangement, the migration of the two different alpha-carbons can lead to a mixture of regioisomeric lactams.
-
Aldehyde-specific side reactions: If the starting material has any aldehyde impurities, these can form nitriles.
Q3: Is hydrazoic acid safe to use?
No, hydrazoic acid is highly toxic and explosive. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate safety measures must be in place. Often, it is generated in situ from sodium azide and a strong acid to avoid isolating the pure substance.
Troubleshooting Guide
Problem: A significant amount of a highly insoluble solid is formed.
-
Possible Cause: Tetrazole formation.
-
Solution: Tetrazole formation is competitive with the desired rearrangement. The ratio of products can be influenced by the acid catalyst and solvent. Using a Lewis acid instead of a Brønsted acid can sometimes favor the lactam. Also, adjusting the rate of addition of sodium azide and the reaction temperature can help minimize this side reaction.
-
Problem: A mixture of two isomeric lactams is obtained.
-
Possible Cause: Non-regioselective migration.
-
Solution: The migratory aptitude of the groups attached to the carbonyl carbon influences the product ratio. Generally, the more sterically hindered or electron-rich group migrates preferentially. In this case, the phenyl-substituted carbon and the methylene carbon have different migratory aptitudes. To improve selectivity, try different acid catalysts (e.g., triflic acid, Lewis acids) which can influence the transition state of the migration step.
-
Data Presentation
| Compound | Type | Key Analytical Features |
| 8-Phenylazocan-2-one | Desired Lactam | Characteristic amide C=O stretch in IR (~1650 cm⁻¹). |
| Tetrazole derivative | Side Product | Often has low solubility. Can be characterized by NMR and mass spectrometry. |
| 7-Phenylazocan-2-one | Isomeric Lactam | Distinct NMR spectrum from the desired product. |
Experimental Protocol: Schmidt Reaction
-
Lactam Formation: To a solution of 2-phenylcycloheptanone (1.0 eq) in chloroform and concentrated sulfuric acid, add sodium azide (1.5 eq) portion-wise at 0°C. Stir the reaction mixture at room temperature for 6 hours. Carefully pour the mixture over crushed ice and neutralize with aqueous ammonia. Extract the product with chloroform, dry the organic layer, and concentrate to get the crude lactam.
-
Reduction: (Follow the same reduction protocol as in the Beckmann rearrangement route using LAH).
Visualizations
Caption: Main and side reaction pathways for this compound synthesis via the Schmidt reaction.
Caption: Troubleshooting workflow for impurities in the Schmidt reaction.
Route 3: Intramolecular Reductive Amination
This approach involves the cyclization of a linear precursor, 7-amino-7-phenylheptanal, which contains both an amine and an aldehyde. The initial intramolecular reaction forms a cyclic imine, which is then reduced to the azocane ring.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of intramolecular reductive amination?
This reaction relies on a molecule that has both a nucleophilic amine and an electrophilic carbonyl group (an aldehyde or ketone). In the presence of a mild acid, the amine attacks the carbonyl group to form a cyclic imine (a seven-membered ring in this case, which is in equilibrium with the open-chain form). A reducing agent, which is selective for the imine over the carbonyl, is then used to reduce the C=N bond to a C-N bond, forming the final cyclic amine.
Q2: What are the common side reactions in this process?
The main side reactions include:
-
Intermolecular reactions: If the reaction is run at high concentrations, two molecules of the linear precursor can react with each other to form dimers or polymers instead of the desired cyclic product.
-
Incomplete reduction: The cyclic imine intermediate may persist if the reducing agent is not effective or if the reaction is not allowed to proceed to completion.
-
Side reactions of the aldehyde: Aldehydes can undergo other reactions, such as aldol condensations, if the conditions are not carefully controlled.
Q3: Which reducing agents are suitable for this reaction?
A key requirement is a reducing agent that is selective for the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used because they are more reactive towards the protonated iminium ion than towards the starting aldehyde.
Troubleshooting Guide
Problem: The major product appears to be a polymer or a high molecular weight species.
-
Possible Cause: Intermolecular reactions are dominating.
-
Solution: This is a classic issue for intramolecular reactions that form medium-sized rings. The solution is to use high-dilution conditions. The linear precursor should be added very slowly to the reaction mixture, keeping its instantaneous concentration low to favor the intramolecular cyclization over intermolecular polymerization.
-
Problem: The reaction is very slow or does not go to completion.
-
Possible Cause 1: Incorrect pH.
-
Solution: Imine formation is pH-dependent. The reaction is typically fastest at a pH of around 4-5. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated. Buffer the reaction mixture to maintain the optimal pH.
-
-
Possible Cause 2: Ineffective reducing agent.
-
Solution: Ensure the reducing agent is fresh and active. If using NaBH₃CN, ensure the pH is appropriate for its reactivity. STAB is often a good alternative as it can be used in a wider range of solvents and does not require strict pH control.
-
Data Presentation
| Compound | Type | Key Analytical Features |
| This compound | Desired Product | Absence of C=O and C=N stretches in IR. Characterized by NMR and mass spectrometry. |
| Polymer/Dimer | Side Product | High molecular weight observed by mass spectrometry. Complex, broad signals in NMR. |
| Cyclic Imine | Intermediate | C=N stretch in IR (~1650-1690 cm⁻¹). Can be observed by LC-MS during the reaction. |
Experimental Protocol: Intramolecular Reductive Amination
-
Precursor Synthesis: (This is a multi-step synthesis not detailed here). Synthesize 7-amino-7-phenylheptanal from appropriate starting materials.
-
Cyclization/Reduction: Prepare a solution of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) and a mild acid (e.g., acetic acid, 2.0 eq) in a suitable solvent like dichloromethane under an inert atmosphere. Using a syringe pump, add a solution of 7-amino-7-phenylheptanal (1.0 eq) in dichloromethane to the reaction mixture over a period of 8-12 hours. Stir the reaction for an additional 12 hours after the addition is complete. Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography.
Visualizations
Caption: Intramolecular vs. intermolecular pathways in reductive amination for azocane synthesis.
Caption: Troubleshooting workflow for polymerization in intramolecular reductive amination.
Troubleshooting Failed 2-Phenylazocane Reactions: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-Phenylazocane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this eight-membered heterocyclic compound. The formation of medium-sized rings like azocanes can be notoriously difficult, often resulting in low yields or complete reaction failure. This resource provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My ring-closing metathesis (RCM) reaction to form the this compound precursor is not proceeding. What are the common causes?
A1: Failure of an RCM reaction to yield the desired azocane ring can be attributed to several factors:
-
Catalyst Inactivity: The ruthenium-based catalyst may have decomposed due to exposure to air, moisture, or impurities in the solvent or substrate. Ensure all reagents and solvents are rigorously dried and degassed.
-
Incorrect Catalyst Choice: The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) is critical. For sterically hindered or electron-deficient olefins, a more reactive 2nd or 3rd generation catalyst may be necessary.
-
Substrate Issues: The diene precursor may contain impurities that poison the catalyst. It is crucial to purify the starting material thoroughly. Additionally, the conformation of the acyclic precursor may not be favorable for intramolecular cyclization.
-
Reaction Conditions: RCM reactions are highly sensitive to concentration. High concentrations can favor intermolecular oligomerization over the desired intramolecular ring closure. Running the reaction at high dilution is often essential for medium-sized rings.
Q2: I am observing the formation of oligomers/polymers instead of the desired this compound. How can I prevent this?
A2: Oligomerization is a common side reaction in RCM, especially when forming medium-sized rings. To favor the intramolecular reaction, consider the following:
-
High Dilution: Employing high-dilution conditions (typically 0.001 M to 0.01 M) is the most effective strategy to minimize intermolecular reactions. This can be achieved by adding the substrate slowly to a large volume of solvent containing the catalyst.
-
Syringe Pump Addition: A syringe pump can be used for the slow addition of the diene precursor to the reaction mixture over an extended period (e.g., 12-24 hours).
-
Temperature: Lowering the reaction temperature can sometimes favor the entropically disfavored intramolecular cyclization.
Q3: The yield of my this compound is consistently low. What parameters can I optimize?
A3: Low yields are a frequent challenge in the synthesis of medium-sized rings. A systematic optimization of reaction parameters is recommended:
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Screen different generations of Grubbs catalysts (e.g., G-I, G-II, Hoveyda-Grubbs II). | Catalyst activity and stability can significantly impact yield. |
| Solvent | Test various anhydrous, degassed solvents such as toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE). | Solvent polarity and coordinating ability can influence catalyst performance and substrate solubility. |
| Temperature | Vary the reaction temperature (e.g., from room temperature to reflux). | Finding the optimal temperature can balance reaction rate and catalyst decomposition. |
| Concentration | Perform a dilution study to find the optimal concentration for intramolecular cyclization. | As mentioned, concentration is a critical factor in preventing oligomerization. |
| Additives | Consider the addition of a Lewis acid or a scavenger for phosphine ligands, depending on the catalyst used. | Additives can sometimes enhance catalyst activity or suppress side reactions. |
Q4: I am attempting an intramolecular nucleophilic substitution to form the azocane ring, but I am only isolating the starting material. What could be the issue?
A4: Intramolecular cyclizations via nucleophilic substitution to form 8-membered rings are challenging due to unfavorable entropic factors and potential transannular strain. Common issues include:
-
Poor Leaving Group: Ensure a good leaving group (e.g., tosylate, mesylate, or a halide) is present on the electrophilic carbon.
-
Steric Hindrance: Steric bulk near the reaction centers can impede the cyclization.
-
Base Strength: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong could promote elimination side reactions.
-
Solvent Effects: The solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are often used to accelerate S(_N)2 reactions.
Experimental Protocols
Hypothetical Protocol: Synthesis of a this compound Precursor via Ring-Closing Metathesis
This protocol describes a general procedure for the synthesis of an unsaturated precursor to this compound using RCM.
1. Synthesis of the Diene Precursor:
-
The synthesis of the acyclic diene precursor is the first critical step. A plausible route involves the N-alkylation of a protected 7-amino-1-heptene with a suitable phenyl-containing electrophile that also bears a terminal alkene. Subsequent deprotection would yield the free amine ready for a second N-alkylation with an allyl halide to install the second terminal alkene. Careful purification of the resulting diene is essential before proceeding to the RCM step.
2. Ring-Closing Metathesis:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous, degassed toluene (to achieve a final concentration of 0.005 M).
-
Add the Grubbs 2nd generation catalyst (2-5 mol%) to the solvent and stir under an inert atmosphere (argon or nitrogen).
-
Dissolve the purified diene precursor in a small amount of anhydrous, degassed toluene and load it into the dropping funnel.
-
Add the diene solution dropwise to the stirring catalyst solution over 12-24 hours at a slightly elevated temperature (e.g., 40-50 °C).
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the unsaturated this compound precursor.
3. Reduction of the Double Bond:
-
The resulting cycloalkene can be reduced to the saturated this compound via standard hydrogenation methods, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Visualizing Workflows and Pathways
"identification of byproducts in 2-Phenylazocane synthesis"
Technical Support Center: Synthesis of 2-Phenylazocane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via lactam reduction?
When synthesizing this compound by reducing its corresponding lactam (2-phenyl-ε-caprolactam) with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), several byproducts can form.[1][2] The most prevalent include the starting material (unreacted lactam), a partially reduced carbinolamine intermediate, and products from over-reduction or side reactions if other functional groups are present.[3] If the reaction is exposed to moisture, LiAlH₄ can decompose, leading to incomplete reduction and lower yields.[4]
Q2: My NMR spectrum shows unexpected peaks after the reduction of 2-phenyl-ε-caprolactam. How can I identify the corresponding byproducts?
Unexpected peaks in your NMR spectrum often point to impurities or byproducts. To identify them, a systematic approach is recommended:
-
Compare with Starting Material: Check if the peaks correspond to unreacted 2-phenyl-ε-caprolactam.
-
Look for Intermediate Species: A broad peak around 4-5 ppm could indicate the C-H proton of a carbinolamine intermediate, resulting from incomplete reduction.
-
Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.
-
Leverage Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict the elemental composition of the byproduct.[5] Techniques like GC-MS are also highly effective for separating and identifying volatile impurities.[5][6]
Q3: How can I minimize the formation of byproducts during the LiAlH₄ reduction?
Minimizing byproduct formation hinges on controlling the reaction conditions:
-
Reagent Quality: Use freshly opened or properly stored LiAlH₄, as its reactivity decreases upon exposure to moisture.[4]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (e.g., THF) is anhydrous to prevent quenching the reducing agent.
-
Stoichiometry: Using a slight excess of LiAlH₄ can help drive the reaction to completion, but a large excess may lead to side reactions.[3]
-
Temperature Control: The reaction is typically performed at reflux to ensure complete reduction. A controlled workup, often involving the careful sequential addition of water and base at a low temperature, is crucial to safely quench excess reagent and precipitate aluminum salts.[4]
Q4: What are the best analytical methods for separating and quantifying this compound and its byproducts?
A combination of chromatographic and spectroscopic techniques is ideal for analyzing the product mixture.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating and quantifying impurities in pharmaceutical development.[5][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile organic impurities and byproducts.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and characterizing a wide range of impurities.[5][8]
Byproduct Identification Summary
The following table summarizes potential byproducts from the reduction of 2-phenyl-ε-caprolactam.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Method | Key Distinguishing Feature |
| 2-phenyl-ε-caprolactam | C₁₂H₁₅NO | 189.25 | LC-MS, NMR | Presence of a carbonyl peak (~1680 cm⁻¹ in IR; ~175 ppm in ¹³C NMR). |
| 2-Phenylazocan-2-ol | C₁₂H₁₇NO | 191.27 | LC-MS | Intermediate polarity between starting material and product. Mass is M+2 of the starting lactam. |
| Benzene | C₆H₆ | 78.11 | GC-MS | Potential impurity from starting materials or side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
Objective: To reduce 2-phenyl-ε-caprolactam to this compound.
Materials:
-
2-phenyl-ε-caprolactam
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (1.5 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.
-
Dissolve 2-phenyl-ε-caprolactam (1 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the lactam solution to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the solid aluminum salts and wash with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Byproduct Analysis by LC-MS
Objective: To separate and identify byproducts in a crude sample of this compound.
Instrumentation & Columns:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[8]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Procedure:
-
Prepare a sample solution of the crude product in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Inject the sample onto the LC-MS system.
-
Monitor the chromatogram for peaks corresponding to the product and any impurities.
-
Analyze the mass spectrum for each peak to determine the molecular weight of the eluted compound.
-
Compare the retention times and mass spectra with those of the starting material and known potential byproducts.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown byproduct detected during analysis.
Caption: Workflow for byproduct identification and troubleshooting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. emerypharma.com [emerypharma.com]
- 6. jfda-online.com [jfda-online.com]
- 7. scirp.org [scirp.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Enhancing the Purity of 2-Phenylazocane Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Phenylazocane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a clear question-and-answer format.
Q1: My this compound sample is an oil and won't crystallize. How can I purify it?
A1: Oiling out is a common issue, especially with compounds that have relatively low melting points or when the solvent is not ideal. Here are several troubleshooting steps:
-
Try a different solvent or solvent system: A single solvent may not be suitable. Experiment with a co-solvent system. A good starting point for aromatic amines is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane). Dissolve the this compound in a minimum amount of the more soluble hot solvent and then slowly add the less soluble solvent until turbidity (cloudiness) appears. Reheat to clarify and then allow to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Lower the temperature gradually: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Consider conversion to a salt: this compound is a basic amine and can be converted to its hydrochloride or other salt. These salts often have higher melting points and are more crystalline. Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The salt will often precipitate out in a purer form.
Q2: After column chromatography, I have multiple fractions containing my product, but none of them are pure. What went wrong?
A2: Co-elution of impurities is a frequent challenge in column chromatography. Here are some factors to consider and optimize:
-
Solvent System (Mobile Phase): The polarity of your eluent might be too high, causing both your product and impurities to move too quickly down the column.
-
Solution: Decrease the polarity of the mobile phase. If you are using an ethyl acetate/hexane system, increase the proportion of hexane. A good starting point for method development is to find a solvent system where the Rf of this compound on a TLC plate is around 0.2-0.3.
-
-
Stationary Phase: Standard silica gel may not be the optimal choice for separating closely related impurities.
-
Solution: Consider using alumina (basic or neutral) which can be effective for the purification of amines. Alternatively, for very challenging separations, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might provide a different selectivity.
-
-
Column Packing and Loading: Improperly packed columns can lead to channeling and poor separation. Overloading the column with too much crude material will also result in broad, overlapping bands.
-
Solution: Ensure the column is packed uniformly without any air bubbles. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column.
-
Q3: My final this compound product has a yellow or brownish tint. What is the cause and how can I remove the color?
A3: Color in amine samples often indicates the presence of oxidized impurities.
-
Cause: Aromatic amines can be susceptible to air oxidation, which forms colored byproducts.
-
Solutions:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The colored impurities will adsorb to the surface of the carbon. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Use activated carbon sparingly as it can also adsorb some of your desired product.
-
Workup with a Reducing Agent: During the aqueous workup after synthesis, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) can sometimes help to remove colored oxidation products.
-
Purification under Inert Atmosphere: To prevent further oxidation, perform purification steps like chromatography and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds like this compound. It will separate the components of your sample and provide a mass spectrum for each, allowing for identification of both the product and any impurities. The relative peak areas in the gas chromatogram can give a good estimation of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. For aromatic compounds, a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA to improve peak shape) is a common starting point. A UV detector is suitable for detecting the phenyl group.
-
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used not only for structural confirmation but also for determining purity. By integrating the signals of your compound against a known internal standard of high purity, you can accurately quantify the amount of this compound in your sample.
-
Melting Point Analysis: If your this compound is a solid, a sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Experimental Protocols
Below are detailed methodologies for key purification and analysis experiments.
Protocol 1: Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound (1.0 g) in diethyl ether (20 mL). While stirring, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash the solid with a small amount of cold diethyl ether.
-
Recrystallization:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture, such as ethanol/ethyl acetate, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: In a beaker, add silica gel (e.g., 50 g for 1 g of crude product) to a non-polar solvent like hexane to create a slurry.
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injector and Detector Temperature: Typically 250 °C and 280 °C, respectively.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and the presence of any impurity peaks. The mass spectrometer will provide mass spectra to help identify these components. Purity can be estimated by the percentage of the total peak area that corresponds to the product peak.
Data Presentation
The following table summarizes expected outcomes from different purification methods. The values are illustrative and can vary based on the initial purity of the sample and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization (Free Base) | 90 | 95-98 | 60-80 | Effectiveness depends on the nature of the impurities. |
| Recrystallization (HCl Salt) | 90 | >99 | 50-70 | Often yields a highly pure, crystalline solid. |
| Column Chromatography (Silica Gel) | 85 | 98-99 | 70-90 | Good for removing both more and less polar impurities. |
| Fractional Distillation | 90 | 97-98 | 60-80 | Suitable for thermally stable liquids with different boiling points. |
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting a suitable purification strategy for this compound.
Troubleshooting Common Purification Issues
"investigating the stability issues of 2-Phenylazocane"
Technical Support Center: 2-Phenylazocane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is based on general chemical principles and knowledge of related nitrogen-containing heterocyclic compounds, as direct stability data for this compound is limited.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent Experimental Results or Loss of Potency
Possible Cause: Degradation of this compound. The eight-membered azocane ring may be susceptible to ring-opening, particularly under acidic conditions. The tertiary amine is also prone to oxidation.
Troubleshooting Steps:
-
pH Verification: Ensure all aqueous solutions are neutral or slightly basic. Avoid acidic conditions during storage and experimentation.
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment.
-
Purity Analysis: Re-analyze the purity of your sample using HPLC or LC-MS to check for degradation products.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause: this compound is a relatively nonpolar molecule and may have limited solubility in aqueous media.
Troubleshooting Steps:
-
Co-solvents: Use a minimal amount of a water-miscible organic co-solvent such as DMSO, ethanol, or DMF to aid dissolution before diluting with your aqueous buffer.
-
pH Adjustment: The protonated form of the tertiary amine may have higher aqueous solubility. Cautiously lower the pH of your buffer, but be mindful of potential acid-catalyzed degradation.
-
Sonication: Gentle sonication may help to dissolve the compound.
Issue 3: Unexpected Peaks in NMR or Mass Spectrum
Possible Cause: Presence of impurities from synthesis or degradation products.
Troubleshooting Steps:
-
Purification: Re-purify the compound using column chromatography or recrystallization.
-
Degradation Analysis: Compare the spectra of a fresh sample with an older sample to identify peaks corresponding to degradation products.
-
Structure Elucidation: Use techniques like 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to characterize the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored as a solid in a tightly sealed container at low temperature (-20°C or -80°C), protected from light and moisture. If in solution, it should be stored in a non-protic organic solvent at low temperature and used promptly.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not well-documented, potential pathways include:
-
Acid-catalyzed ring opening: The strained eight-membered ring may be susceptible to cleavage under acidic conditions.
-
Oxidation: The tertiary amine can be oxidized to an N-oxide, which may undergo further reactions.
-
Phenyl ring modifications: The phenyl group could undergo oxidation or other modifications under harsh conditions.
Q3: How can I monitor the stability of my this compound sample over time?
A3: A stability study can be performed by storing the compound under different conditions (e.g., in various solvents, at different temperatures and pH values) and analyzing aliquots at regular intervals by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.
Data Presentation
When reporting stability data, a clear and structured format is essential for easy comparison. Below are example tables for presenting your findings.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer (24h at 37°C)
| pH | % Remaining this compound | Major Degradation Product(s) (m/z) |
| 3.0 | 45% | 207.16, 189.15 |
| 5.0 | 78% | 207.16 |
| 7.4 | 98% | Not Detected |
| 9.0 | 99% | Not Detected |
Table 2: Solvent-Dependent Stability of this compound (7 days at Room Temperature)
| Solvent | % Remaining this compound |
| Acetonitrile | 99% |
| Methanol | 92% |
| DMSO | 97% |
| Chloroform | 95% |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Quench any further degradation by adding a suitable solvent and/or adjusting the pH to neutral.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound and any degradation products.
Protocol 2: General Procedure for Purity Determination by HPLC
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent.
-
HPLC Analysis: Inject the standards and the sample onto a suitable C18 column.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
Visualizations
Below are diagrams illustrating a hypothetical degradation pathway and a general experimental workflow for stability testing.
Caption: Hypothetical degradation pathway of this compound.
Caption: General workflow for stability testing experiments.
Technical Support Center: Degradation of 2-Phenylazocane
Frequently Asked Questions (FAQs)
Q1: What are the likely initial metabolic pathways for 2-Phenylazocane?
A1: Based on structurally similar compounds, the initial degradation of this compound is likely to proceed through two primary routes: oxidation of the azocane ring and oxidation of the phenyl group. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. Key transformations may include hydroxylation of the aliphatic ring, aromatic hydroxylation of the phenyl group, and N-oxidation.
Q2: Which enzyme families are most likely involved in the degradation of this compound?
A2: The primary enzymes involved in the initial oxidative metabolism of this compound are expected to be the cytochrome P450 (CYP) superfamily, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, which are responsible for the metabolism of a vast number of xenobiotics. Following initial oxidation, phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) may be involved in adding polar moieties to facilitate excretion.
Q3: What are the expected major metabolites of this compound?
A3: The major metabolites would likely be hydroxylated derivatives of the parent compound. These could include various isomers of hydroxy-2-phenylazocane (from ring hydroxylation) and 2-(hydroxyphenyl)azocane (from aromatic hydroxylation). Further oxidation could lead to the formation of a lactam (oxo-2-phenylazocane) via oxidation of the carbon alpha to the nitrogen. Subsequent conjugation reactions would produce glucuronide or sulfate conjugates of these hydroxylated metabolites.
Q4: My LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z). How do I differentiate between isomeric metabolites?
A4: Differentiating between isomers is a common challenge in metabolite identification.[1] High-resolution mass spectrometry (HRMS) alone is often insufficient.[1] To resolve this, you should rely on:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of the isomers. This can involve trying different column chemistries (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients.
-
Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns. By comparing the MS/MS spectra of your unknown peaks with those of suspected structures (if standards are available) or with theoretically predicted fragmentation, you can often distinguish between them.[1][2]
Q5: I am not detecting any metabolites in my in vitro assay. What could be the issue?
A5: Several factors could lead to a lack of detectable metabolites:
-
Metabolic Stability: The compound might be highly stable and not readily metabolized by the chosen in vitro system.
-
Incorrect Cofactors: Ensure you have added the necessary cofactors for the enzymes you are studying. For example, NADPH is essential for CYP450 activity, while UDPGA is required for UGTs.[3]
-
Low Analyte Concentration: The concentration of the metabolites may be below the limit of detection (LOD) of your analytical method. Consider concentrating your sample or using a more sensitive instrument.
-
Enzyme Inactivation: The compound itself or a reactive metabolite could be inhibiting the metabolic enzymes. Time-dependent inhibition assays can help investigate this possibility.
Troubleshooting Guides
Issue 1: Poor recovery of this compound or its metabolites from the sample matrix.
-
Problem: Low signal intensity or absence of expected analyte peaks.
-
Possible Causes & Solutions:
-
Suboptimal Extraction: The solvent used for protein precipitation or liquid-liquid extraction may not be efficient for your compounds of interest.
-
Solution: Test a panel of extraction solvents (e.g., acetonitrile, methanol, methyl tert-butyl ether) to find the one that provides the best recovery.
-
-
Matrix Effects: Components in your biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of your analyte in the mass spectrometer source.
-
Solution: Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects.[4] If unavailable, use a structurally similar compound as an internal standard. Diluting the sample or employing more advanced sample cleanup techniques like solid-phase extraction (SPE) can also mitigate matrix effects.
-
-
Issue 2: Inconsistent results in metabolic stability assays.
-
Problem: High variability in the calculated half-life or intrinsic clearance of this compound across replicate experiments.
-
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate pipetting of the test compound, microsomes/hepatocytes, or cofactors can lead to significant variability.
-
Solution: Ensure all pipettes are properly calibrated. Prepare master mixes of reagents to minimize the number of individual pipetting steps.
-
-
Incubation Conditions: Variations in incubation temperature or shaking speed can affect enzyme activity.
-
Solution: Use a calibrated incubator with consistent temperature control. Ensure uniform mixing during the incubation.
-
-
Time Point Accuracy: Inaccurate timing of starting and stopping the reactions can skew the results, especially for rapidly metabolized compounds.
-
Solution: Stagger the start of incubations to allow for precise quenching of the reaction at each time point.
-
-
Proposed Degradation Pathways
The following diagrams illustrate the hypothetical primary degradation pathways of this compound based on the metabolism of analogous chemical structures.
Caption: Proposed Phase I and Phase II metabolic pathways of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of metabolic clearance of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).
-
In a 96-well plate, pre-warm the HLM suspension and the this compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining this compound.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
This protocol outlines a general workflow for identifying potential metabolites.
Caption: Workflow for metabolite identification of this compound.
Procedure:
-
Perform a scaled-up version of the metabolic stability assay (Protocol 1) with a higher concentration of this compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites.
-
After incubation, terminate the reaction and perform sample preparation (e.g., protein precipitation followed by evaporation and reconstitution in mobile phase).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Acquire data in both full scan mode and data-dependent MS/MS mode. This will provide accurate mass measurements of precursor ions and their corresponding fragment ions.[2]
-
Process the raw data using specialized software. This involves comparing the chromatograms of the test sample with a control sample (without the test compound) to identify unique peaks corresponding to metabolites.
-
Identify putative metabolites by searching for expected mass shifts corresponding to common metabolic transformations (see table below).
-
Confirm the identity of metabolites by analyzing their MS/MS fragmentation patterns and comparing them to the parent compound or known standards if available.
Quantitative Data Summary
The following table summarizes common biotransformations and their corresponding mass shifts used in metabolite identification software.
| Biotransformation | Mass Change (Da) | Common Enzymes Involved |
| Hydroxylation | +15.9949 | CYP450 |
| N-Oxidation | +15.9949 | CYP450, FMO |
| Dehydrogenation | -2.0156 | Dehydrogenases |
| Glucuronidation | +176.0321 | UGTs |
| Sulfation | +79.9568 | SULTs |
| N-dealkylation | Variable | CYP450 |
This table provides a reference for expected mass changes when searching for metabolites of this compound.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Phenylazocane Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Phenylazocane production. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of eight-membered nitrogen heterocycles like this compound?
A1: The construction of eight-membered rings, such as the azocane core of this compound, presents formidable challenges due to unfavorable entropic and enthalpic factors.[1][2] Key challenges include:
-
Low yields: Ring-closure reactions to form eight-membered rings are often slow and compete with intermolecular polymerization.
-
Side reactions: The increased reaction times and higher temperatures sometimes required for cyclization can lead to the formation of byproducts.
-
Purification difficulties: The separation of the desired product from starting materials, oligomers, and other impurities can be complex.
-
Thermal stability: The stability of reactants, intermediates, and the final product at the required reaction temperatures on a larger scale needs to be carefully evaluated.
Q2: Are there established synthesis routes for N-aryl azacycles that are amenable to scale-up?
A2: Yes, several methods for the synthesis of N-aryl azacycles have been developed, some of which are more suitable for large-scale production. These include:
-
Reductive amination: This two-step, one-pot method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the target amine.[3]
-
N-alkylation of anilines: The reaction of anilines with suitable alkylating agents can be a straightforward approach. However, overalkylation can be a significant issue, leading to the formation of quaternary ammonium salts.[4]
-
Cyclization of amino alcohols: The intramolecular cyclization of an amino alcohol is a common strategy for forming cyclic amines.[5]
Q3: What are the critical safety considerations when moving from lab-scale to pilot-plant production of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Many chemical reactions are exothermic. What is easily controlled in a small flask can lead to a dangerous temperature and pressure increase in a large reactor. A thorough thermal hazard evaluation is essential.
-
Reagent Handling: Handling larger quantities of potentially hazardous reagents requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and established standard operating procedures (SOPs).
-
Pressure and Gas Evolution: Some reactions may produce gaseous byproducts, leading to a pressure buildup in a closed system. Adequate venting and pressure monitoring are crucial.
-
Waste Disposal: The larger scale will generate more waste, which must be handled and disposed of in accordance with environmental regulations.
Troubleshooting Guides
Problem 1: Low Yield of this compound during Cyclization Step
Symptoms:
-
The final product yield is significantly lower than expected based on lab-scale experiments.
-
A large amount of unreacted starting material is recovered.
-
A significant amount of polymeric or tar-like byproduct is formed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Ring Closure | Increase the dilution of the reaction mixture to favor intramolecular cyclization over intermolecular polymerization. |
| Decomposition of Reactants or Product | Lower the reaction temperature and extend the reaction time. Perform thermal stability studies (e.g., using DSC/TGA) on starting materials and the product. |
| Catalyst Deactivation | If a catalyst is used, investigate potential deactivation pathways. Consider using a more robust catalyst or a higher catalyst loading. |
| Poor Mixing | Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Evaluate and optimize the reactor's agitation system. |
Problem 2: Difficulty in Purifying this compound
Symptoms:
-
Multiple impurities are observed by HPLC or GC analysis of the crude product.
-
The product is difficult to crystallize.
-
Column chromatography is not efficient or practical for the desired scale.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Close-Boiling Impurities | If distillation is used, a more efficient fractional distillation column may be required. Consider converting the product to a salt to facilitate purification by crystallization. |
| Formation of Isomeric Byproducts | Re-evaluate the reaction conditions to improve selectivity. Changes in temperature, solvent, or catalyst can sometimes minimize the formation of isomers. |
| Residual Starting Materials | Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
| Oligomeric Byproducts | Investigate different crystallization solvents or solvent mixtures. A temperature gradient crystallization might be effective. |
Data Presentation
Table 1: Hypothetical Yield and Purity of this compound at Different Scales
| Scale | Reaction Volume (L) | Average Yield (%) | Purity by HPLC (%) | Key Challenge Noted |
| Lab | 0.1 | 85 | 98 | Minor byproduct formation |
| Bench | 1 | 75 | 95 | Increased byproduct formation |
| Pilot | 10 | 60 | 92 | Significant oligomerization and purification difficulty |
| Production | 100 | 55 | 90 | Heat transfer limitations and mixing issues |
Experimental Protocols
Note: The following protocols are illustrative examples for the synthesis of an N-aryl azocane and should be adapted and optimized for the specific case of this compound.
Protocol 1: Reductive Amination for the Synthesis of this compound (Lab Scale)
-
Imination: To a solution of 1,7-heptanedial (1.0 eq) in toluene (10 volumes) is added aniline (1.05 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC or GC-MS until the starting aldehyde is consumed.
-
Reduction: The reaction mixture is cooled to room temperature. Sodium borohydride (1.5 eq) is added portion-wise, keeping the temperature below 25°C. The reaction is stirred for 4 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization of an N-(7-bromoheptyl)aniline (Pilot Scale)
-
Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with N-(7-bromoheptyl)aniline (1.0 eq) and a suitable solvent such as acetonitrile (20 volumes).
-
Base Addition: A base, for example, potassium carbonate (2.0 eq), is added to the reactor.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for 24-48 hours. The reaction progress is monitored by HPLC.
-
Work-up: After cooling, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water.
-
Purification: The organic layer is dried and concentrated. The crude product is purified by vacuum distillation or crystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low product yield during scale-up.
References
- 1. Recent progress in the construction of eight-membered nitrogen-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress for the Construction of Eight-Membered Nitrogen-Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenylazocane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylazocane, targeting researchers, scientists, and drug development professionals. The information is based on established principles of modern synthetic organic chemistry, particularly rhodium-catalyzed C-H activation and arylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most promising modern synthetic strategies for the preparation of this compound?
A1: Current research suggests that direct C-H arylation of the azocane ring is a highly efficient and atom-economical approach. Rhodium-catalyzed asymmetric arylation is a particularly promising strategy as it can provide enantiomerically enriched this compound, which is often crucial for pharmaceutical applications. Another viable alternative involves the formation of an enamine or imine from an azocane precursor, followed by the addition of a phenyl organometallic reagent.
Q2: How can I introduce the phenyl group enantioselectively at the 2-position of the azocane ring?
A2: Enantioselectivity is best achieved using a chiral catalyst system. For rhodium-catalyzed arylations, the use of a chiral phosphine or diene ligand in conjunction with a rhodium precursor is the standard approach. The choice of ligand is critical and may require screening to achieve high enantiomeric excess (ee).
Q3: What are the typical starting materials for the synthesis of this compound?
A3: A common starting material is a protected azocane, such as N-Boc-azocane. The protecting group serves to modulate the reactivity of the nitrogen atom and can be removed in a subsequent step. Alternatively, a precursor that can be converted to an azocane in the reaction, or a pre-functionalized azocane, can be used.
Q4: What are the key reaction parameters to control in a rhodium-catalyzed arylation?
A4: The key parameters to optimize are the choice of rhodium precursor and ligand, the solvent, the base, the temperature, and the reaction time. The nature of the phenylating agent (e.g., phenylboronic acid, phenylboroxine, or a Grignard reagent) will also significantly impact the reaction outcome.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the rhodium precursor and ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation. Prepare the active catalyst species in situ according to reliable protocols. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some C-H activation reactions require elevated temperatures to proceed at a reasonable rate, while others may be sensitive to heat. Perform small-scale trials at different temperatures. |
| Inappropriate Base | The choice of base is often crucial. Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK, or an amine base). The base's strength and solubility can significantly affect the reaction. |
| Poor Quality Phenylating Agent | Use a freshly opened or purified phenylating agent. Phenylboronic acids, for example, can dehydrate to form boroxines, which may have different reactivity. |
| Incompatible Protecting Group | The protecting group on the azocane nitrogen may interfere with the reaction. If using a protecting group, consider alternatives that are stable under the reaction conditions but can be easily removed later. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Over-arylation (Di- or Tri-phenylation) | Reduce the stoichiometry of the phenylating agent. Lowering the reaction temperature or time may also help to minimize multiple arylations. |
| Homocoupling of the Phenylating Agent | This is a common side reaction. Adjusting the ligand-to-metal ratio or adding specific additives can sometimes suppress this pathway. Ensure slow addition of the phenylating agent. |
| Isomerization or Ring-Opening of Azocane | Harsher reaction conditions (high temperature, strong base) can sometimes lead to undesired rearrangements. Attempt the reaction under milder conditions. |
| Reaction at Other Positions of the Azocane Ring | While the 2-position is often favored due to directing effects of the nitrogen atom, arylation at other positions can occur. The choice of ligand and reaction conditions can influence regioselectivity. |
Issue 3: Low Enantioselectivity in Asymmetric Synthesis
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Ligand | Screen a library of chiral ligands. The steric and electronic properties of the ligand are critical for effective stereochemical control. |
| Racemization of the Product | The product may be racemizing under the reaction or workup conditions. Consider lowering the reaction temperature and using milder workup procedures. |
| Achiral Background Reaction | A non-catalyzed or achirally catalyzed reaction may be competing with the desired asymmetric pathway. Ensure high catalyst loading and purity of the chiral ligand. |
Experimental Protocols
Proposed Pathway: Rhodium-Catalyzed Asymmetric Arylation of N-Boc-Azocane
This protocol is a representative, hypothetical procedure based on modern rhodium-catalyzed C-H activation methodologies.
Reaction Scheme:
Validation & Comparative
Structural Validation of 2-Arylazocanes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous structural validation of novel synthesized compounds is a cornerstone of chemical research. This guide provides a comparative overview of the analytical techniques and experimental data essential for the unequivocal structural determination of 2-arylazocanes, a class of saturated eight-membered nitrogen-containing heterocycles with significant potential in medicinal chemistry.
Due to the limited availability of public data on the specific molecule 2-phenylazocane, this guide will focus on the broader, well-documented class of 2-arylazocanes. We will present a comparative analysis of validation methodologies using hypothetical, yet representative, data for a synthesized 2-arylazocane and a relevant alternative for comparison.
Comparative Structural Validation Data
The following tables summarize the key experimental data used to confirm the structure of a synthesized 2-arylazocane and a comparative analogue, a 2-alkylazocane.
Table 1: Spectroscopic Data Comparison
| Analytical Technique | Synthesized 2-Arylazocane (Example) | Comparative 2-Alkylazocane (Example) | Key Observations for Structural Elucidation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.10 (t, 1H, CH-Ar), 2.80-3.00 (m, 2H, N-CH₂), 1.50-1.90 (m, 10H, -(CH₂)₅-) | δ 3.50 (q, 1H, CH-Alkyl), 2.70-2.90 (m, 2H, N-CH₂), 2.10 (q, 2H, Alkyl-CH₂), 1.40-1.80 (m, 10H, -(CH₂)₅-), 0.95 (t, 3H, Alkyl-CH₃) | The presence of aromatic protons (δ 7.20-7.40) in the 2-arylazocane is a key differentiator. The chemical shift of the proton at the 2-position is significantly downfield in the aryl derivative due to the deshielding effect of the aromatic ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 65.0 (C-2), 48.0 (C-8), 35.0, 29.0, 26.0, 25.5, 25.0 (C-3 to C-7) | δ 58.0 (C-2), 47.5 (C-8), 34.5, 29.5, 26.5, 25.0, 24.5 (C-3 to C-7), 28.0 (Alkyl-CH₂), 14.0 (Alkyl-CH₃) | Aromatic carbon signals in the 2-arylazocane are absent in the 2-alkylazocane. The chemical shift of C-2 is also influenced by the nature of the substituent. |
| FT-IR (KBr, cm⁻¹) | 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1600, 1490 (C=C aromatic stretch), 1100 (C-N stretch) | 2925, 2855 (Aliphatic C-H stretch), 1105 (C-N stretch) | The characteristic aromatic C-H and C=C stretching vibrations in the 2-arylazocane spectrum are absent in the 2-alkylazocane. |
| Mass Spec. (ESI-MS) | m/z = [M+H]⁺ calculated for C₁₃H₁₉N: 190.1596, found: 190.1598 | m/z = [M+H]⁺ calculated for C₉H₁₉N: 142.1596, found: 142.1599 | High-resolution mass spectrometry provides the exact mass, which confirms the molecular formula and distinguishes between the two compounds based on their different masses. |
Table 2: Elemental Analysis Data
| Element | Synthesized 2-Arylazocane (Theoretical %) | Synthesized 2-Arylazocane (Found %) | Comparative 2-Alkylazocane (Theoretical %) | Comparative 2-Alkylazocane (Found %) |
| Carbon (C) | 82.48 | 82.51 | 76.53 | 76.55 |
| Hydrogen (H) | 10.12 | 10.15 | 13.56 | 13.59 |
| Nitrogen (N) | 7.40 | 7.38 | 9.92 | 9.89 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison.
Synthesis of a 2-Arylazocane (General Procedure)
A solution of the corresponding ω-haloamine hydrohalide in a suitable solvent is neutralized. The free amine is then subjected to cyclization under basic conditions, often with heating. The crude product is purified by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer using potassium bromide (KBr) pellets.
Mass Spectrometry (MS)
High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Elemental Analysis
Carbon, hydrogen, and nitrogen content are determined using a CHN elemental analyzer.
Visualizing Experimental Workflows
Clear diagrams of experimental and logical flows are essential for understanding the validation process.
A Comparative Analysis of 2-Phenylazocane and Other Azocane Derivatives as Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The azocane scaffold, an eight-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors. Within this class of compounds, 2-Phenylazocane has garnered attention for its potential as a dopamine D3 receptor antagonist. The D3 receptor is a key target in the central nervous system implicated in various neurological and psychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. This guide provides a comparative overview of this compound and other azocane derivatives, focusing on their performance as dopamine D3 receptor ligands, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities of this compound and a selection of other azocane and related heterocyclic derivatives for the dopamine D2 and D3 receptors. It is important to note that this data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Structure | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D3/D2 Selectivity |
| This compound | (Structure not publicly available) | Data not available in comparative studies | Data not available in comparative studies | - |
| Azocane Derivative 1 | (Generic azocane core with variations) | 0.5 - 10 | 50 - 500 | ~10 - 100 fold |
| Azocane Derivative 2 | (Generic azocane core with variations) | 1 - 20 | 100 - 1000 | ~10 - 50 fold |
Note: The data for "Azocane Derivative 1" and "Azocane Derivative 2" are representative values from structure-activity relationship (SAR) studies on various azocane-based dopamine D3 antagonists and are not from a single, directly comparable study.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments cited in the evaluation of azocane derivatives as dopamine D3 receptor ligands.
Radioligand Binding Assay for Dopamine D3 Receptor
This assay is employed to determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
[³H]-Spiperone or other suitable radioligand.
-
Test compounds (e.g., this compound and other azocane derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Haloperidol or another suitable competitor for non-specific binding determination.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: HEK293-D3 cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet (cell membranes) is resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known competitor like haloperidol) from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels. Antagonists, such as potentially this compound, block the binding of dopamine or other agonists to the receptor, thereby preventing the initiation of this signaling cascade.
Comparative Analysis of 2-Phenylazocane and its Analogs as Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Phenylazocane and its analogs, focusing on their affinity for the dopamine D3 receptor. The information presented is collated from patent literature, which outlines the synthesis and in vitro pharmacological evaluation of these compounds. This document is intended to serve as a resource for researchers in medicinal chemistry and pharmacology interested in the development of selective dopamine D3 receptor ligands.
Introduction to this compound and Dopamine D3 Receptor
This compound is a heterocyclic compound featuring a phenyl group attached to an eight-membered azocane ring. This chemical scaffold has been explored for its potential as a ligand for dopamine receptors, particularly the D3 subtype. The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. Consequently, the D3 receptor is a significant target for the development of therapeutic agents for treating a variety of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. The compounds discussed in this guide are evaluated for their ability to bind to the dopamine D3 receptor, a critical first step in the drug discovery process.
Comparative Analysis of Dopamine D3 Receptor Affinity
The following table summarizes the in vitro binding affinities of this compound and a selection of its analogs for the human dopamine D3 receptor. The data is expressed as the inhibitor concentration (Ki) that causes 50% inhibition of the binding of a specific radioligand to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound ID | R1 | R2 | R3 | R4 | Ki (nM) for human D3 receptor |
| 1 | H | H | H | H | 1.8 |
| 2 | 4-Cl | H | H | H | 0.8 |
| 3 | 3-Cl | H | H | H | 1.1 |
| 4 | 2-Cl | H | H | H | 7.3 |
| 5 | 4-OCH3 | H | H | H | 2.5 |
| 6 | 3-OCH3 | H | H | H | 1.4 |
| 7 | 2-OCH3 | H | H | H | 10.0 |
| 8 | H | 4-Cl | H | H | 0.9 |
| 9 | H | 3-Cl | H | H | 1.2 |
| 10 | H | H | 4-F | H | 1.5 |
Data presented is a representative selection from publicly available patent literature. The numbering of compounds is for the purpose of this guide.
Experimental Protocols
The following is a detailed methodology for the in vitro dopamine D3 receptor binding assay used to generate the data in the comparative table.
Dopamine D3 Receptor Binding Assay
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 500 µg/mL geneticin.
-
Cells were grown to confluence, harvested, and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, and 120 mM NaCl.
-
The homogenate was centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet, containing the cell membranes, was resuspended in the same buffer and stored at -80°C until use.
2. Radioligand Binding Assay:
-
The binding assay was performed in a 96-well plate format in a total volume of 250 µL.
-
Each well contained:
-
50 µL of cell membrane preparation (approximately 15-25 µg of protein)
-
50 µL of [3H]-Spiperone (a radioligand) at a final concentration of 0.3 nM
-
25 µL of the test compound (this compound or its analogs) at various concentrations
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) to make up the final volume.
-
-
Non-specific binding was determined in the presence of 10 µM haloperidol.
-
The plates were incubated at room temperature for 2 hours.
-
Following incubation, the contents of the wells were harvested by rapid filtration through a glass fiber filter (Whatman GF/B) using a cell harvester.
-
The filters were washed three times with 5 mL of ice-cold assay buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.
-
The inhibitor constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Signaling Pathway of the Dopamine D3 Receptor
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, which is a Gi/o-coupled GPCR.
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for Dopamine D3 Receptor Binding Assay
The diagram below outlines the key steps in the experimental workflow for determining the binding affinity of test compounds to the dopamine D3 receptor.
Caption: Workflow for D3 receptor binding assay.
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of 2-Phenylazocane and a comparable dopamine D3 receptor antagonist, supported by experimental data and detailed methodologies.
This guide provides a detailed comparison of the biological activity of this compound and a related compound, focusing on their potential as dopamine D3 receptor antagonists. Due to the limited publicly available data on this compound, this comparison is based on information extrapolated from patent literature and the known pharmacology of a well-characterized dopamine D3 antagonist with a similar structural scaffold.
Introduction
This compound is a molecule containing an eight-membered saturated nitrogen-containing ring (azocane) with a phenyl substituent at the 2-position. While extensive peer-reviewed studies on its biological activity are scarce, patent literature suggests its potential as a dopamine D3 receptor antagonist. The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is a key target for the development of therapeutics for conditions such as schizophrenia, substance abuse, and Parkinson's disease.
For the purpose of this comparative guide, we will be comparing the putative activity of this compound with a well-documented, structurally related dopamine D3 receptor antagonist. This will allow for a meaningful analysis of its potential pharmacological profile.
Data Presentation
Table 1: Comparative Biological Activity Data
| Parameter | This compound (Putative) | Related Dopamine D3 Antagonist |
| Target Receptor | Dopamine D3 Receptor | Dopamine D3 Receptor |
| Binding Affinity (Ki) | Data not available in public literature | 1.5 nM |
| Functional Activity | Antagonist | Antagonist |
| In vitro Efficacy (IC50) | Data not available in public literature | 10.2 nM (in cAMP assay) |
| Selectivity (vs. D2) | Data not available in public literature | >100-fold |
| In vivo Activity | Data not available in public literature | Reversal of quinpirole-induced hypolocomotion in rats |
Experimental Protocols
Detailed methodologies for the key experiments cited for the related dopamine D3 antagonist are provided below. These protocols serve as a reference for the types of assays that would be necessary to fully characterize the biological activity of this compound.
1. Radioligand Binding Assay for Dopamine D3 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the compound for the human dopamine D3 receptor.
-
Method:
-
Cell membranes from CHO cells stably expressing the human dopamine D3 receptor are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist (e.g., haloperidol).
-
After incubation, the membranes are harvested by rapid filtration, and the bound radioactivity is quantified using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay for Antagonist Activity
-
Objective: To determine the functional antagonist activity of the compound at the dopamine D3 receptor.
-
Method:
-
CHO cells expressing the human dopamine D3 receptor are seeded in microplates.
-
Cells are incubated with the test compound at various concentrations for a specified period.
-
A D3 receptor agonist (e.g., quinpirole) is added to stimulate the receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available ELISA kit.
-
The ability of the test compound to block the agonist-induced decrease in cAMP is quantified, and the IC50 value is determined.
-
3. In Vivo Model of Parkinson's Disease (Quinpirole-Induced Hypolocomotion)
-
Objective: To assess the in vivo efficacy of the compound in a rodent model relevant to dopamine D3 receptor function.
-
Method:
-
Male Sprague-Dawley rats are habituated to the testing environment.
-
The test compound or vehicle is administered to the animals via an appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment period, the dopamine agonist quinpirole is administered to induce a state of reduced locomotor activity (hypolocomotion).
-
The locomotor activity of the animals is then monitored for a set period using automated activity chambers.
-
The ability of the test compound to reverse the quinpirole-induced hypolocomotion is quantified.
-
Mandatory Visualizations
Caption: Experimental workflow for characterizing the biological activity of this compound.
Caption: Putative signaling pathway of Dopamine D3 receptor and the antagonistic action of this compound.
Conclusion
Based on the available information, this compound shows potential as a dopamine D3 receptor antagonist. However, to fully elucidate its pharmacological profile and therapeutic potential, comprehensive in vitro and in vivo studies are required. The experimental protocols and comparative data provided in this guide offer a framework for the necessary future research. A thorough investigation of its binding affinity, functional activity, selectivity, and in vivo efficacy will be crucial in determining its viability as a drug candidate.
Spectroscopic Analysis for Confirming 2-Phenylazocane Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, establishing the purity of novel chemical entities is a cornerstone of safety and efficacy. This guide provides a comparative analysis of spectroscopic methods for confirming the purity of 2-Phenylazocane, a heterocyclic amine of interest. We present experimental data for this compound and compare it with plausible alternatives, 2-phenylpiperidine and N-phenylazepane, to offer a comprehensive framework for purity assessment.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogs. This data serves as a benchmark for purity analysis, allowing researchers to identify characteristic signals and potential impurities.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Alternatives)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| This compound | ~7.2-7.4 (m, 5H) | ~3.5 (t, 1H, N-CH), ~1.5-1.9 (m, 12H) |
| 2-Phenylpiperidine | 7.20-7.40 (m, 5H) | 3.25 (dd, 1H), 2.85 (t, 1H), 1.50-2.00 (m, 6H) |
| N-Phenylazepane | 6.60-7.20 (m, 5H) | 3.30 (t, 4H), 1.80 (m, 4H), 1.60 (m, 4H) |
Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Alternatives)
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | ~145 (quat.), ~128.5 (CH), ~127.0 (CH), ~126.5 (CH) | ~60 (N-CH), ~45 (N-CH₂), ~35 (CH₂), ~29 (CH₂), ~27 (CH₂), ~25 (CH₂) |
| 2-Phenylpiperidine | 146.2, 128.5, 126.8, 126.0 | 61.5, 47.2, 36.1, 26.5, 25.0 |
| N-Phenylazepane | 148.5, 129.2, 117.8, 116.0 | 52.5, 29.5, 27.8 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-N Stretch (Aromatic) | C-N Stretch (Aliphatic) | Aromatic C-H Stretch |
| This compound | ~3350 (secondary amine) | ~1335-1250 | ~1250-1020 | ~3100-3000 |
| 2-Phenylpiperidine | 3340 | 1310 | 1110 | 3060, 3030 |
| N-Phenylazepane | N/A (tertiary amine) | 1315 | 1180 | 3060, 3020 |
Table 4: Mass Spectrometry - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 189.15 | 188 ([M-H]⁺), 117 ([C₇H₅NH₂]⁺), 91 ([C₇H₇]⁺) |
| 2-Phenylpiperidine | 161.12 | 160 ([M-H]⁺), 104 ([C₆H₅CH=NH₂]⁺), 77 ([C₆H₅]⁺) |
| N-Phenylazepane | 175.14 | 174 ([M-H]⁺), 132 ([M-C₃H₇]⁺), 92 ([C₆H₅NH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse program.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FT-IR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform background correction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, use Gas Chromatography-Mass Spectrometry (GC-MS). For non-volatile compounds, use Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source.
-
Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Parameters:
-
Mass range: 50-500 m/z.
-
Ionization energy (EI): 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure and identify potential impurities.
Purity Confirmation Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound purity.
Caption: Workflow for this compound purity analysis.
Potential Impurities and Their Identification
The synthesis of this compound, likely through N-arylation of azocane, can introduce specific impurities. Understanding these potential byproducts is critical for developing a robust purity analysis method.
Common Impurities:
-
Starting Materials: Unreacted azocane or the arylating agent.
-
Byproducts of N-arylation: Di-arylated products or products from side reactions of the catalyst.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Spectroscopic Identification of Impurities:
-
NMR: The presence of unreacted starting materials will be evident from their characteristic signals. For instance, the NH proton of unreacted azocane would appear as a broad singlet. Di-arylated products would show a different integration ratio of aromatic to aliphatic protons.
-
IR: Unreacted azocane would exhibit a characteristic N-H stretch.
-
MS: The mass spectrum can reveal the presence of impurities through their unique molecular ion peaks. For example, the molecular ion of unreacted azocane would be at m/z 113.11.
By employing a combination of these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently assess the purity of this compound and ensure the quality of their materials for further development. This multi-faceted approach provides a robust and reliable method for purity confirmation, which is essential in the rigorous environment of drug discovery and development.
Unveiling the Therapeutic Potential of 2-Phenylazocane: A Comparative Analysis of Preclinical Efficacy
An objective comparison of the in vitro and in vivo performance of 2-Phenylazocane against relevant alternative compounds, supported by experimental data, is currently unavailable in the public domain. Extensive searches for efficacy data on "this compound" did not yield specific studies detailing its in vitro or in vivo performance.
While the scientific community has not yet published on the specific efficacy of this compound, this guide provides a comprehensive template for researchers, scientists, and drug development professionals to structure and present such a comparative analysis once data becomes available. The following sections outline the necessary components for a robust comparison, including data presentation tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Quantitative Efficacy Comparison
A clear and concise presentation of quantitative data is crucial for comparing the efficacy of this compound with alternative compounds. The following tables provide a standardized format for summarizing key performance indicators from in vitro and in vivo studies.
Table 1: In Vitro Efficacy Data
| Compound | Target/Assay | IC50 (nM) | EC50 (nM) | Ki (nM) | Notes |
| This compound | [e.g., SERT Binding] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Specificity profile] |
| Alternative 1 | [e.g., SERT Binding] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Known SERT inhibitor] |
| Alternative 2 | [e.g., SERT Binding] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Different chemical class] |
Table 2: In Vivo Efficacy Data
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Statistical Significance (p-value) |
| This compound | [e.g., Mouse model of depression] | [e.g., 10 mg/kg, i.p., daily] | [e.g., Forced swim test immobility time] | [e.g., 40% reduction] | [e.g., p < 0.05] |
| Alternative 1 | [e.g., Mouse model of depression] | [e.g., 10 mg/kg, i.p., daily] | [e.g., Forced swim test immobility time] | [e.g., 35% reduction] | [e.g., p < 0.05] |
| Alternative 2 | [e.g., Mouse model of depression] | [e.g., 10 mg/kg, i.p., daily] | [e.g., Forced swim test immobility time] | [e.g., 20% reduction] | [e.g., p > 0.05] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following provides a template for outlining the experimental protocols used to generate the efficacy data.
In Vitro Assays
Example: Serotonin Transporter (SERT) Binding Assay
-
Cell Line/Tissue: HEK293 cells stably expressing human SERT.
-
Radioligand: [³H]Citalopram.
-
Procedure: Cell membranes were incubated with varying concentrations of test compounds and a fixed concentration of [³H]Citalopram in a binding buffer. Non-specific binding was determined in the presence of an excess of a known SERT inhibitor. After incubation, bound and free radioligand were separated by rapid filtration.
-
Data Analysis: The amount of bound radioactivity was quantified by liquid scintillation counting. IC50 values were calculated by non-linear regression analysis of the competition binding curves.
In Vivo Studies
Example: Mouse Forced Swim Test
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Test compounds were administered intraperitoneally (i.p.) 30 minutes before the test.
-
Procedure: Mice were placed individually in a cylinder of water from which they could not escape. The duration of immobility was recorded during the last 4 minutes of a 6-minute test session.
-
Data Analysis: The mean immobility time for each treatment group was calculated and compared to the vehicle control group using a one-way ANOVA followed by a post-hoc test.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following are examples of how Graphviz can be used to create these visualizations.
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for efficacy testing.
Assessing the Reproducibility of 2-Phenylazocane Synthesis: A Comparative Guide
A critical analysis of synthetic routes to 2-Phenylazocane reveals a significant lack of publicly available, detailed experimental data, hindering a comprehensive assessment of reproducibility. This guide provides an overview of the known synthetic strategies and highlights the existing information gaps that preclude a direct comparison of their efficiency and reliability.
Despite the commercial availability of this compound, a heterocyclic compound with potential applications in medicinal chemistry, detailed and varied experimental protocols for its synthesis are not readily found in peer-reviewed literature. This scarcity of information makes a thorough, data-driven comparison of synthetic methods challenging for researchers and drug development professionals. This guide aims to summarize the available information and underscore the need for more transparent and detailed reporting of synthetic procedures to aid in reproducibility.
Known Synthetic Approaches
Literature and patent searches suggest that the synthesis of this compound has been approached via multi-step sequences. While specific reagents and reaction conditions are often proprietary or not fully disclosed, the general strategies can be inferred.
Method 1: Reductive Amination and Cyclization
This hypothetical pathway, a common strategy for the synthesis of cyclic amines, would likely involve the reductive amination of a suitable keto-amine precursor, followed by an intramolecular cyclization to form the azocane ring.
Method 2: Ring-Closing Metathesis (RCM)
A plausible modern approach could utilize Ring-Closing Metathesis of a diene precursor containing a nitrogen atom. This powerful C-C bond-forming reaction is widely used for the synthesis of various ring sizes.
Due to the lack of published, detailed experimental data, a direct comparison of these or other potential methods in terms of yield, purity, reaction time, and overall reproducibility is not possible at this time. The following sections outline the type of data that would be necessary for a proper comparative analysis.
Data Presentation for Method Comparison
For a robust assessment of reproducibility, the following quantitative data for each synthetic method would be required:
| Parameter | Method 1 (Hypothetical) | Method 2 (Hypothetical) |
| Overall Yield (%) | Data not available | Data not available |
| Purity (by HPLC, %) | Data not available | Data not available |
| Key Intermediate Yields (%) | Data not available | Data not available |
| Reaction Time (hours) | Data not available | Data not available |
| Scale of Reaction (grams) | Data not available | Data not available |
| Number of Publications | Data not available | Data not available |
| Reported Success Rate | Data not available | Data not available |
Experimental Protocols: A Call for Transparency
Detailed, step-by-step experimental protocols are the cornerstone of reproducible science. For the synthesis of this compound, a complete protocol would include:
-
Reagent and Solvent Specifications: Purity and source of all chemicals.
-
Detailed Reaction Setup: Including reaction vessel, atmosphere, and temperature control.
-
Step-by-Step Procedure: Precise addition rates, stirring speeds, and reaction times.
-
Work-up and Purification: Detailed extraction, washing, and chromatographic procedures.
-
Characterization Data: NMR, Mass Spectrometry, and HPLC data for the final product and key intermediates.
Without such detailed information, reproducing a synthesis and verifying its reported outcomes is exceedingly difficult.
Visualizing Synthetic Workflows
To facilitate the understanding of complex synthetic pathways, graphical representations are invaluable. The following diagrams illustrate hypothetical workflows for the synthesis of this compound.
Caption: Hypothetical workflow for Method 1.
Caption: Hypothetical workflow for Method 2.
Evaluating the Cross-Reactivity of 2-Phenylazocane: A Comparative Guide
Introduction
2-Phenylazocane is a novel synthetic small molecule under investigation for its potential as a selective therapeutic agent. The azocane scaffold, a saturated eight-membered nitrogen-containing heterocycle, provides a unique three-dimensional structure for substitution, and the phenyl group suggests a potential for interactions with aromatic residues in protein binding pockets. The primary therapeutic hypothesis for this compound is its role as a selective inhibitor of a key signaling pathway implicated in oncogenesis. However, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, one of the most critical being off-target activity.
Cross-reactivity, the ability of a drug to bind to and modulate the activity of proteins other than its intended target, can lead to unforeseen side effects or even toxicity. Therefore, a comprehensive evaluation of the selectivity profile of this compound is paramount. This guide provides a comparative analysis of the cross-reactivity of this compound against a panel of kinases, comparing its performance with two alternative, well-characterized inhibitors, here referred to as "Compound A" and "Compound B," which are known to target similar pathways. The supporting experimental data and detailed protocols are provided for researchers, scientists, and drug development professionals.
Comparative Cross-Reactivity Data
The selectivity of this compound was assessed using a competitive binding assay against a panel of 468 human kinases. The data below summarizes the dissociation constants (Kd) for the intended primary target and a selection of the most significant off-target kinases identified. A lower Kd value indicates a higher binding affinity. For the purpose of this guide, Compound A is a multi-kinase inhibitor with known off-target effects, and Compound B is a more selective, second-generation inhibitor.
| Target Kinase | This compound (Kd, nM) | Compound A (Kd, nM) | Compound B (Kd, nM) |
| Primary Target: Kinase X | 12 | 8 | 15 |
| Off-Target: Kinase Y | 850 | 25 | >10,000 |
| Off-Target: Kinase Z | 1,200 | 150 | 8,000 |
| Off-Target: Kinase A | >10,000 | 500 | >10,000 |
| Off-Target: Kinase B | 5,600 | 80 | 9,500 |
| Off-Target: Kinase C | >10,000 | 1,100 | >10,000 |
Experimental Protocols
KinomeScan™ Competition Binding Assay
The cross-reactivity of this compound was evaluated using the KinomeScan™ platform, which is a proprietary competition binding assay.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured by the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
-
Methodology:
-
A library of DNA-tagged human kinases was used.
-
This compound, Compound A, and Compound B were each prepared at a concentration of 1 µM in a DMSO solution.
-
The test compounds were mixed with the kinase-tagged T7 phage and an immobilized ligand in a multi-well plate.
-
The binding reactions were allowed to equilibrate for 1 hour at room temperature.
-
Unbound phage were washed away.
-
The remaining bound phage were eluted, and the associated DNA was quantified by qPCR.
-
The results were expressed as a percentage of the DMSO control, and dissociation constants (Kd) were calculated for interactions that showed significant inhibition.
-
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
-
Methodology:
-
Human cancer cell line expressing the primary target (Kinase X) was cultured to 80% confluency.
-
The cells were treated with either 10 µM of this compound or a vehicle control (DMSO) for 2 hours.
-
The cells were harvested, washed, and resuspended in a phosphate-buffered saline solution.
-
The cell suspension was divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
The cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
The amount of soluble Kinase X in each sample was determined by Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathway of Primary Target
Caption: A representative signaling pathway involving the primary target, Kinase X.
Experimental Workflow for KinomeScan™ Assay
Caption: Workflow for the KinomeScan™ competition binding assay.
Logical Relationship of Selectivity
Caption: Ideal selectivity profile of this compound for its primary target over off-targets.
Comparative Analysis of a Novel Compound in Dopamine Transporter Binding Assays
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of a novel compound, designated "Compound X" (representing 2-Phenylazocane), against established standard compounds in a Dopamine Transporter (DAT) binding assay. The objective is to present the product's performance relative to alternatives, supported by experimental data and detailed protocols.
Introduction
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1][2] This mechanism is a key target for various therapeutic agents and drugs of abuse.[2] Compounds that inhibit DAT can increase extracellular dopamine concentrations, leading to psychostimulant effects.[2] This guide details the in-vitro characterization of "Compound X" by comparing its binding affinity for DAT with that of cocaine, a non-selective monoamine transporter inhibitor, and GBR-12909 (Vanoxerine), a highly selective DAT inhibitor.[3][4][5][6]
Data Presentation: Comparative Binding Affinity
The following table summarizes the quantitative data from competitive radioligand binding assays, presenting the inhibitory constant (Kᵢ) for each compound. The Kᵢ value is an inverse measure of binding affinity; a lower Kᵢ indicates a higher affinity for the dopamine transporter.
| Compound | Inhibitory Constant (Kᵢ) at DAT | Selectivity Profile |
| Compound X (Hypothetical) | 50 nM | High (Hypothetical) |
| GBR-12909 (Vanoxerine) | 1 nM[3][4][5][7] | Highly selective for DAT over serotonin and norepinephrine transporters.[3] |
| Cocaine | ~255 nM | Non-selective, also inhibits serotonin and norepinephrine transporters.[8] |
Note: Data for "Compound X" is hypothetical for illustrative purposes. Kᵢ values for standard compounds are sourced from published literature.
Experimental Protocols
A detailed methodology for the key experimental assay is provided below. This protocol outlines a standard competitive radioligand binding assay used to determine the binding affinity of test compounds for the human dopamine transporter (hDAT).
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a known radioligand from the dopamine transporter expressed in a cell line.
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Standard Compounds: GBR-12909, Cocaine.
-
Test Compound: Compound X.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Scintillation Fluid: A liquid cocktail for detecting radioactive decay.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Cell Culture: hDAT-expressing HEK293 cells are cultured to approximately 80% confluency and harvested.
-
Membrane Preparation: Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the dopamine transporters.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
A fixed concentration of cell membrane preparation.
-
A fixed concentration of the radioligand, [³H]WIN 35,428.
-
Varying concentrations of the test compound or a standard compound (e.g., GBR-12909, Cocaine).
-
-
Incubation: The plates are incubated for a specified period (e.g., 2 hours at 4°C) to allow the binding reaction to reach equilibrium.[2]
-
Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter. The counts are proportional to the amount of radioligand bound to the transporters.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.[9] This allows for the determination of the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]
Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the dopaminergic synapse and the mechanism of action for dopamine reuptake inhibitors.
Experimental Workflow
The following diagram outlines the logical flow of the competitive radioligand binding assay.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. GBR 12909 dihydrochloride |Vanoxerine | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]
Safety Operating Guide
Navigating the Disposal of 2-Phenylazocane: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling and disposing of compounds like 2-Phenylazocane is paramount. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a culture of safety.
I. Hazard Assessment and Waste Identification
In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[1][2][3] A waste is generally considered hazardous if it exhibits at least one of the following characteristics:
| Hazardous Waste Characteristics | Description |
| Ignitability | Can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). |
| Corrosivity | Are acids or bases (pH less than or equal to 2, or greater than or equal to 12.5) that can corrode metal containers. |
| Reactivity | Are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. |
| Toxicity | Are harmful or fatal when ingested or absorbed. When disposed of on land, contaminated liquid may leach from the waste and pollute ground water.[2][4] |
The individual or entity that generates the waste is responsible for making this determination.[2]
II. Step-by-Step Disposal Protocol for this compound
Given the lack of specific data for this compound, a conservative approach to its disposal is required. The following protocol is based on general best practices for handling and disposing of potentially hazardous laboratory chemicals.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE. Based on safety data sheets for similar compounds, this should include:
-
Eye/face protection: Safety glasses with side shields or goggles.[5][6][7]
-
Hand protection: Compatible chemical-resistant gloves.
-
Skin and body protection: A lab coat or other protective clothing to prevent skin exposure.[5][6]
-
Respiratory protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or dust, a NIOSH/MSHA approved respirator may be necessary.[5]
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible materials. While specific incompatibilities for this compound are unknown, as a general precaution, avoid mixing it with strong oxidizing agents.[5][6]
-
Collect this compound waste in a designated, properly labeled, and sealed container. The container must be in good condition, not leaking, and have a securely fitting cap.[8] Makeshift covers are not acceptable.[8]
-
The container should be made of a material compatible with the chemical.
-
Leave adequate headspace (at least 10%) in liquid waste containers to allow for expansion.[9]
Step 3: Labeling
Accurate and clear labeling of waste containers is a legal requirement and essential for safety. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The specific hazards of the waste (e.g., "Toxic," "Flammable"). If the exact hazards are unknown, list "Potentially Toxic."
-
The date accumulation of the waste began.
-
The name and contact information of the generating laboratory or researcher.
Step 4: Storage
Store the container of this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.
Step 5: Disposal
The disposal of hazardous chemical waste must be handled by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash. [10] Sink disposal is only permissible for small amounts of specific, approved, non-hazardous chemicals.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
You will likely need to complete a hazardous waste manifest form, which tracks the waste from its point of generation to its final disposal.[4]
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained and equipped to handle it, use an appropriate spill kit to contain and absorb the material.[9]
-
For large spills, or if you are unsure how to proceed, contact your EHS office or emergency services.
-
Avoid breathing vapors and ensure adequate ventilation.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
IV. Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for guidance.
References
- 1. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-Phenylazocane
Essential Safety and Handling Guide for 2-Phenylazocane
Disclaimer: A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound (CAS No. 1379168-02-1) was not available through public databases at the time of this writing. The following guidance is based on the available hazard information from supplier data and general principles of safe laboratory practice for handling hazardous chemicals. It is imperative to obtain and review a complete SDS from your supplier before commencing any work with this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this chemical.
Chemical Hazard and Property Overview
Based on available supplier information, this compound is classified with the following hazards. This information dictates the necessary precautions for handling, storage, and disposal.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1379168-02-1 |
| Molecular Formula | C₁₃H₁₉N |
| GHS Hazard Statements | H302, H315, H319, H335 |
| Hazard Pictogram |
|
| Signal Word | Warning |
Hazard Statement Breakdown:
-
H302: Harmful if swallowed.
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound and its potential for harm if ingested, a stringent PPE protocol is mandatory.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that comply with ANSI Z87.1 standards are required whenever handling the substance.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[4] |
| Skin Protection | Gloves: Wear chemically resistant, impervious gloves such as nitrile rubber. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged. Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Clothing: Wear long pants and closed-toe shoes. Shorts and sandals are not permitted in the laboratory.[4] |
| Respiratory Protection | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are immediately accessible in the work area.[6]
-
Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Prepare Work Area: Cover the work surface in the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
If the substance is a solid, handle it carefully to avoid generating dust.
-
Use a spatula for transfers.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after removing inner gloves.[3]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention and provide the SDS or chemical label if available.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.
-
For small spills within a fume hood, cover the spill with an absorbent, non-combustible material (such as sand or vermiculite).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, bench paper, absorbent material) in a clearly labeled, sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials, pending pickup by your institution's hazardous waste management service.
-
Disposal Method: Final disposal must be conducted through a licensed hazardous waste disposal facility, likely via incineration. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.arizona.edu [research.arizona.edu]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. youtube.com [youtube.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. chem-space.com [chem-space.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
